6-Bromo-5-fluoropicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDJYBXHNFJTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694846 | |
| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052714-46-1 | |
| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Regioselective-Synthesis-of-6-Bromo-5-fluoropicolinic-acid
Abstract
6-Bromo-5-fluoropicolinic acid is a key heterocyclic building block in medicinal chemistry, notably in the development of novel therapeutics for conditions like neuropathic pain by serving as a precursor to metabotropic glutamate receptor 5 (mGluR5) antagonists.[1] This guide provides an in-depth technical overview of a robust and regioselective method for its synthesis starting from 5-fluoro-2-picolinic acid. Standard electrophilic aromatic substitution methods are often ineffective for this transformation due to the electronic nature of the substrate. Therefore, this guide focuses on the strategic application of Directed ortho-Metalation (DoM), a powerful technique for the functionalization of substituted aromatic rings.[2][3][4] We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss key parameters for process optimization and safety.
Introduction: The Challenge of Regioselective Bromination
The pyridine ring is a cornerstone of many pharmaceutical compounds. However, its electron-deficient nature, compounded in this case by two electron-withdrawing groups (a fluorine atom at C5 and a carboxylic acid at C2), makes it resistant to classical electrophilic aromatic substitution. Such reactions, if they proceed, often require harsh conditions and yield mixtures of isomers, complicating purification and reducing overall efficiency.[5]
The synthesis of this compound from 5-fluoro-2-picolinic acid presents a significant regioselectivity challenge: how to introduce a bromine atom specifically at the C6 position, which is adjacent to the carboxylic acid. The solution lies in leveraging the existing functionality of the molecule. The carboxylic acid group, often seen as just a synthetic handle for amide or ester formation, can be ingeniously employed as a Directed Metalation Group (DMG) .[2][4][6]
Synthetic Strategy: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a potent strategy that circumvents the inherent reactivity patterns of the aromatic ring.[2][3] The core principle involves the use of a functional group—the DMG—to deliver a strong organolithium base to a specific, adjacent position on the ring.[2][4] This process generates a stabilized carbanion (an aryllithium species) in situ, which can then be trapped by a suitable electrophile.
For the synthesis of this compound, the strategy is as follows:
-
Deprotonation: The acidic proton of the carboxylic acid group of 5-fluoro-2-picolinic acid is first removed by a strong base.
-
ortho-Litiation: The resulting carboxylate then complexes with a strong, hindered base like Lithium Diisopropylamide (LDA). This complexation positions the base to selectively deprotonate the C6 proton, which is the most acidic remaining ring proton due to its proximity to the directing group and the ring nitrogen.
-
Electrophilic Quench: The newly formed C6-lithiated species is a potent nucleophile. It is immediately quenched with an electrophilic bromine source, such as 1,2-Dibromotetrachloroethane, to install the bromine atom at the desired position with high regioselectivity.
This workflow is visualized in the diagram below.
Reaction Mechanism: The Role of the Directing Group
The success of the DoM reaction hinges on a phenomenon known as the Complex Induced Proximity Effect (CIPE).[4] The mechanism proceeds through several key steps:
-
Acid-Base Reaction: The most acidic proton in the starting material is on the carboxylic acid. The first equivalent of LDA rapidly deprotonates it to form lithium 5-fluoropicolinate.
-
Complex Formation: A second equivalent of LDA, a Lewis basic amine, coordinates to the Lewis acidic lithium cation of the carboxylate. This forms a stable, chelated intermediate.[2][3]
-
Directed Deprotonation: This chelation holds the bulky LDA base in close proximity to the C6-H bond. This geometric constraint dramatically increases the kinetic acidity of the C6 proton, allowing for its selective removal over other ring protons to form a dianionic, lithiated intermediate.[2][6]
-
Electrophilic Attack: The aryllithium at C6 is highly nucleophilic and readily attacks the electrophilic bromine atom of the quenching agent (e.g., 1,2-dibromotetrachloroethane), displacing the leaving group and forming the C-Br bond.
-
Protonation: Aqueous workup protonates the carboxylate to yield the final product, this compound.
The mechanistic pathway is illustrated below.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be strictly followed.
4.1. Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 5-fluoro-2-picolinic acid | ≥98% | Commercial | Ensure anhydrous |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercial | Handle under inert gas |
| 1,2-Dibromotetrachloroethane | ≥99% | Commercial | Toxic, handle with care |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Distill from Na/benzophenone |
| Diethyl ether | Anhydrous | Commercial | For extraction |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Reagent | For acidification |
| Magnesium sulfate (MgSO₄) | Anhydrous | Reagent | For drying |
| Flame-dried round-bottom flask | - | - | With magnetic stirrer |
| Syringes and needles | - | - | For inert atmosphere transfers |
| Argon or Nitrogen gas supply | High purity | - | For inert atmosphere |
| Low-temperature cooling bath | - | - | Acetone/dry ice (-78 °C) |
4.2. Step-by-Step Procedure
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 5-fluoro-2-picolinic acid (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to substrate) via cannula and stir to dissolve the starting material completely.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add LDA solution (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophile Quench: Prepare a solution of 1,2-dibromotetrachloroethane (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction to stir at -78 °C for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.
-
Workup - Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C, followed by warming to room temperature.
-
Workup - Acidification: Acidify the aqueous layer to a pH of approximately 3-4 using 2 M HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid.
Process Insights and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature | -78 °C | Crucial for the stability of the aryllithium intermediate. Higher temperatures can lead to decomposition and side reactions. Ensure the cooling bath is maintained throughout the addition and reaction time. |
| LDA Equivalents | 2.1 - 2.2 eq | The first equivalent deprotonates the carboxylic acid. The second equivalent performs the C6-lithiation. Using slightly more than 2.0 eq ensures complete lithiation. Insufficient base will result in incomplete conversion. |
| Solvent Purity | Anhydrous | Organolithium reagents are extremely sensitive to protic sources like water. Any moisture will quench the base and the lithiated intermediate, drastically reducing the yield. Ensure all glassware is flame-dried and solvents are rigorously dried. |
| Electrophile | 1,2-Dibromotetrachloroethane | This is an effective "Br+" source. Other sources like N-Bromosuccinimide (NBS) can also be used, but may require optimization. Ensure the electrophile is added slowly to control any exotherm. |
Conclusion
The synthesis of this compound from 5-fluoro-2-picolinic acid is a prime example of modern synthetic strategy overcoming the limitations of classical reactivity. By employing Directed ortho-Metalation, the carboxylic acid group is transformed from a deactivating group into a powerful tool for regiocontrol. This method provides a reliable and scalable route to a valuable building block for the pharmaceutical industry, enabling further research and development of novel therapeutics. The protocol described herein, when executed with attention to anhydrous conditions and temperature control, offers a high-yielding and selective pathway to the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. baranlab.org [baranlab.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
An In-Depth Technical Guide to 6-Bromo-5-fluoropicolinic Acid for Advanced Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-fluoropicolinic acid, also known by its IUPAC name 6-bromo-5-fluoropyridine-2-carboxylic acid, is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic placement of bromine, fluorine, and carboxylic acid functional groups on the pyridine ring makes it a highly versatile intermediate for the synthesis of complex heterocyclic molecules. This guide provides an in-depth analysis of its chemical properties, a plausible synthesis pathway, spectroscopic data, and its primary application in the development of novel therapeutics, particularly for neurological disorders.
Core Molecular and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in synthesis and analysis.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₃BrFNO₂ | [PubChem][1] |
| Molecular Weight | 220.00 g/mol | [Sigma-Aldrich][2] |
| Monoisotopic Mass | 218.93312 Da | [PubChemLite][3] |
| CAS Number | 1052714-46-1 | [Amerigo Scientific][4] |
| IUPAC Name | 6-bromo-5-fluoropyridine-2-carboxylic acid | [PubChemLite][3] |
| Synonyms | 6-Bromo-5-fluoro-2-pyridinecarboxylic Acid | [TCI Chemicals][5] |
| Boiling Point | 331.3 ± 42.0 °C at 760 mmHg | [ChemSrc][6] |
| Density | 1.9 ± 0.1 g/cm³ | [ChemSrc][6] |
Synthesis and Purification
While multiple proprietary methods exist for the synthesis of this compound, a common and logical approach documented in the chemical literature for analogous compounds involves a two-step process starting from a commercially available precursor. This involves the synthesis of the methyl ester followed by its hydrolysis.
Plausible Synthetic Pathway
The synthesis can be logically approached from a precursor such as Methyl 5-bromo-6-fluoropicolinate. The final step in this pathway is the hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Plausible two-step synthesis of this compound via esterification and hydrolysis.
Experimental Protocol: Hydrolysis of Methyl 6-bromo-5-fluoropicolinate
This protocol describes the final step to obtain this compound from its methyl ester.
Materials:
-
Methyl 6-bromo-5-fluoropicolinate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 6-bromo-5-fluoropicolinate in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).
-
Saponification: Add the chosen base (NaOH or LiOH) to the solution. Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 using 1M HCl. A precipitate of the carboxylic acid should form.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.
Spectroscopic and Analytical Characterization
Accurate characterization is essential for verifying the identity and purity of this compound. While specific experimental spectra are often found within proprietary documents or the supplementary information of patent literature, the expected data from key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The chemical shifts and coupling constants are influenced by the electronegative fluorine and bromine atoms, as well as the carboxylic acid group.
Expected ¹H NMR (400 MHz, DMSO-d₆) Data:
-
A broad singlet corresponding to the carboxylic acid proton (COOH), typically observed far downfield (>13 ppm).
-
Two doublets in the aromatic region (approximately 7.8-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons (J-coupling) would be observable.
Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:
-
A signal for the carboxylic acid carbon (~165 ppm).
-
Five distinct signals in the aromatic region for the pyridine ring carbons. The carbon atoms bonded to fluorine and bromine will exhibit characteristic chemical shifts and may show coupling to the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
Predicted Mass Spectrometry Data: The monoisotopic mass is 218.93312 Da. In electrospray ionization (ESI) mass spectrometry, the following adducts are predicted:
| Adduct | Predicted m/z |
| [M+H]⁺ | 219.94040 |
| [M+Na]⁺ | 241.92234 |
| [M-H]⁻ | 217.92584 |
Data sourced from PubChemLite.[3]
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound in synthesis stems from the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide bond formation, while the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, and the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr).
Core Reactivity and Mechanistic Insights
Caption: Key reactivity sites of this compound and their corresponding synthetic transformations.
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring, making the bromine at the 6-position a good leaving group for various cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups, which is a common strategy in drug design to explore the chemical space around a core scaffold.
Application in the Synthesis of mGluR5 Antagonists
The primary and most significant application of this compound is as a key intermediate in the synthesis of selective antagonists for the metabotropic glutamate receptor 5 (mGluR5).[7] mGluR5 is a G-protein coupled receptor that is implicated in various neurological and psychiatric disorders, including neuropathic pain, anxiety, depression, and Fragile X syndrome.
The synthesis of these complex antagonists often involves an initial amide coupling reaction at the carboxylic acid of this compound, followed by a subsequent cross-coupling reaction at the bromine position to build the final, pharmacologically active molecule. The fluorine atom can also play a role in modulating the electronic properties and metabolic stability of the final compound.
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] All equipment used for handling should be properly grounded to prevent static discharge.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, acids, and bases.
-
It is recommended to store the compound under an inert atmosphere.
References
- 1. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. ICSC 1702 - NICOTINIC ACID [inchem.org]
- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Technical Guide to Determining the Solubility of 6-Bromo-5-fluoropicolinic Acid in Organic Solvents for Pharmaceutical Research and Development
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone property that dictates the success of a drug candidate. For a molecule like 6-Bromo-5-fluoropicolinic acid, a key building block in the synthesis of novel therapeutics, understanding its solubility profile in various organic solvents is paramount.[1][2] Poor solubility can lead to significant challenges in synthesis, purification, formulation, and ultimately, bioavailability, potentially halting the development of a promising therapeutic agent.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound, ensuring a solid foundation for subsequent process development and formulation activities.
Physicochemical Properties of this compound
Before delving into solubility determination, a review of the known physicochemical properties of this compound provides a basis for anticipating its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [1][5] |
| Molecular Weight | 219.99 g/mol | [1][5] |
| Appearance | Solid | [6] |
| Purity | ≥95-99% (typical) | [1][5][6] |
| Boiling Point | 331.3±42.0 °C at 760 mmHg | [1] |
| Density | 1.9±0.1 g/cm³ | [1] |
The presence of a carboxylic acid group, a pyridine ring, and halogen substituents (bromo and fluoro) suggests a molecule with moderate polarity. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the nitrogen in the pyridine ring is a hydrogen bond acceptor. These features will strongly influence its interaction with different organic solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7] This technique is reliable and widely accepted for its accuracy.[7] The following protocol is a detailed, step-by-step guide for its implementation.
Experimental Protocol: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), toluene, heptane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. "Excess" means that undissolved solid should remain visible at the end of the experiment.[8]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all solid particles.[8] This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Record the temperature at which the solubility was determined.
-
Workflow for Solubility Determination
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | 1052714-46-1 [sigmaaldrich.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. quora.com [quora.com]
Spectroscopic Data for 6-Bromo-5-fluoropicolinic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Bromo-5-fluoropicolinic acid, a vital building block in pharmaceutical research and development, particularly in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists for the treatment of neuropathic pain.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₃BrFNO₂) is a substituted pyridine carboxylic acid with a molecular weight of approximately 220.00 g/mol .[3] The strategic placement of the bromo, fluoro, and carboxylic acid functionalities on the picolinic acid scaffold dictates its unique chemical reactivity and spectroscopic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its electronic and structural characteristics.
// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0.866!"]; C3 [label="C", pos="1.5,0!"]; C4 [label="C", pos="1,-0.866!"]; C5 [label="C", pos="0,-0.866!"]; C6 [label="C", pos="-0.5,0!"]; Br7 [label="Br", pos="-1.5,0!"]; F8 [label="F", pos="-0.5,-1.866!"]; C9 [label="C", pos="2,1.732!"]; O10 [label="O", pos="2.8,1.232!"]; O11 [label="O", pos="2,-2.5!"]; // This is incorrect, should be attached to C9 O11_new [label="O", pos="2.5, 2.5!"]; H_O11 [label="H", pos="3, 2.8!"];
// Edges for the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Edges for substituents C6 -- Br7; C5 -- F8; C2 -- C9; C9 -- O10 [style=double]; C9 -- O11_new; O11_new -- H_O11;
// Aromatic protons H3 [label="H", pos="2.3,0!"]; H4 [label="H", pos="1.5,-1.732!"];
C3 -- H3; C4 -- H4; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ¹⁹F NMR.
-
Select a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.
-
Securely cap the NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[4]
-
¹H NMR:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[5]
-
-
¹⁹F NMR:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Referencing: An external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.
-
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }
subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#F1F3F4"; instrument [label="High-Field NMR\nSpectrometer"]; h1 [label="¹H NMR"]; c13 [label="¹³C NMR"]; f19 [label="¹⁹F NMR"]; instrument -> {h1, c13, f19}; }
subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#F1F3F4"; ft [label="Fourier Transform"]; phase [label="Phasing & Baseline\nCorrection"]; ref [label="Referencing"]; ft -> phase -> ref; }
subgraph "cluster_analysis" { label = "Spectral Analysis"; bgcolor="#F1F3F4"; assign [label="Peak Assignment"]; coupling [label="Coupling Constant\nAnalysis"]; structure [label="Structural\nElucidation"]; assign -> coupling -> structure; }
transfer -> instrument [lhead="cluster_acq"]; {h1, c13, f19} -> ft [lhead="cluster_proc"]; ref -> assign [lhead="cluster_analysis"]; }
Predicted NMR Data and Interpretation
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| Carboxylic Acid | ~13.0-14.0 | broad singlet | - | -COOH |
| Aromatic Proton 1 | ~8.2-8.4 | doublet | J(H,H) ≈ 8.0 | H-3 |
| Aromatic Proton 2 | ~7.8-8.0 | doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 4.0 | H-4 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid | ~165 | C=O |
| Aromatic Carbon 1 | ~158 (doublet, J(C,F) ≈ 240 Hz) | C-5 |
| Aromatic Carbon 2 | ~148 | C-2 |
| Aromatic Carbon 3 | ~142 (doublet, J(C,F) ≈ 15 Hz) | C-4 |
| Aromatic Carbon 4 | ~125 (doublet, J(C,F) ≈ 5 Hz) | C-3 |
| Aromatic Carbon 5 | ~120 (doublet, J(C,F) ≈ 20 Hz) | C-6 |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| Fluorine | -110 to -130 | doublet of doublets | J(F,H) ≈ 4.0, J(F,H) ≈ 2.0 | Ar-F |
Interpretation:
-
¹H NMR: The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet at a very low field due to hydrogen bonding.[6] The two aromatic protons will appear as distinct signals. The proton at position 3 (H-3) is expected to be a doublet due to coupling with the proton at position 4 (H-4). H-4 will likely be a doublet of doublets due to coupling with both H-3 and the fluorine at position 5.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon directly attached to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, etc.), which are invaluable for unambiguous assignment. The electronegative bromine and fluorine atoms, along with the nitrogen in the pyridine ring, will influence the chemical shifts of the aromatic carbons.[5]
-
¹⁹F NMR: The fluorine atom is expected to resonate in the typical range for aryl fluorides. The signal will likely be a doublet of doublets due to coupling with the adjacent aromatic protons. The large range of chemical shifts in ¹⁹F NMR makes it a very sensitive probe of the local electronic environment.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.
Experimental Protocol for IR Analysis
Sample Preparation (KBr Pellet Method):
-
Grind approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Predicted IR Data and Interpretation
| Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~1250 | Strong | C-F stretch |
| Below 1000 | Medium-Weak | C-H out-of-plane bending, C-Br stretch |
Interpretation:
The most characteristic feature of the IR spectrum will be the very broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is indicative of the hydrogen-bonded carboxylic acid dimer.[6] A strong carbonyl (C=O) stretch will be observed around 1710 cm⁻¹. The presence of the aromatic ring will give rise to several C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-F stretch is expected around 1250 cm⁻¹. The C-Br stretch typically appears at lower wavenumbers, often in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.
Experimental Protocol for MS Analysis
Instrumentation:
-
An Electron Ionization (EI) mass spectrometer is commonly used.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if it is sufficiently volatile and thermally stable.
Ionization and Analysis:
-
Ionization Energy: A standard electron energy of 70 eV is used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates ions based on their mass-to-charge ratio (m/z).
Predicted MS Data and Interpretation
| m/z | Relative Intensity | Assignment |
| 221/219 | ~1:1 | [M]⁺ (Molecular ion peak with ⁸¹Br and ⁷⁹Br isotopes) |
| 202/200 | Variable | [M-OH]⁺ |
| 175/173 | Variable | [M-COOH]⁺ |
| 140 | Variable | [M-Br]⁺ |
| 94 | Variable | [M-Br-COOH]⁺ |
Interpretation:
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).[9][10] This will result in two peaks of almost equal intensity at m/z 219 and 221. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). The loss of the bromine atom is also a likely fragmentation pathway. PubChem provides predicted collision cross-section data for various adducts of this molecule, which can be useful for more advanced mass spectrometry techniques.[11]
M [label="[M]⁺\nm/z 219/221"]; M_OH [label="[M-OH]⁺\nm/z 202/200"]; M_COOH [label="[M-COOH]⁺\nm/z 175/173"]; M_Br [label="[M-Br]⁺\nm/z 140"]; M_Br_COOH [label="[M-Br-COOH]⁺\nm/z 94"];
M -> M_OH [label="-OH"]; M -> M_COOH [label="-COOH"]; M -> M_Br [label="-Br"]; M_COOH -> M_Br_COOH [label="-Br"]; M_Br -> M_Br_COOH [label="-COOH"]; }
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The interplay of the bromo, fluoro, and carboxylic acid substituents on the pyridine ring results in a unique and predictable set of spectroscopic data. This guide serves as a valuable resource for scientists working with this important pharmaceutical intermediate, enabling efficient and accurate characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. rsc.org [rsc.org]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biophysics.org [biophysics.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]
A Researcher's Guide to 6-Bromo-5-fluoropicolinic Acid: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
6-Bromo-5-fluoropicolinic acid, a substituted pyridine carboxylic acid, has emerged as a critical building block in synthetic and medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a highly sought-after intermediate. This guide provides an in-depth analysis of its commercial availability, key physicochemical properties, synthetic considerations, and pivotal applications, particularly in the development of novel therapeutics.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1052714-46-1 | [1][2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2][3] |
| Molecular Weight | 219.997 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% - 99% | [1][2] |
| Boiling Point | 331.3 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| InChI Key | UVDJYBXHNFJTME-UHFFFAOYSA-N | [3] |
Note: Physical properties such as melting point and solubility may vary slightly between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis (CoA).
Commercial Availability and Supplier Analysis
This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. When sourcing this reagent, researchers should consider not only price but also purity, available analytical data (NMR, HPLC), and lot-to-lot consistency.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | Varies by product number | A major global supplier with extensive documentation.[3] |
| Amerigo Scientific | 95% | Specialist distributor for life sciences.[2] |
| BLD Pharm | Varies | Offers a range of building blocks with available analytical data online.[6] |
| FUJIFILM Wako Chemicals | Research Grade | A key supplier for research chemicals.[7] |
| AOBChem | 95% | Supplier of advanced organic building blocks.[8] |
From the Scientist's Perspective: What to Look for in a Supplier
As a senior application scientist, my recommendation is to prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should validate the compound's identity via ¹H NMR and/or LC-MS and confirm its purity by HPLC. For sensitive applications, such as in late-stage drug development, inquiring about the synthetic route can be crucial. Knowledge of the synthesis can help predict potential impurities that might interfere with subsequent reactions or biological assays. For instance, residual starting materials or side-products from a halogenation step could impact the efficacy of a delicate palladium-catalyzed cross-coupling reaction.
Synthetic Considerations
Understanding the synthesis of this compound provides valuable insight into its quality and potential reactivity. While specific proprietary methods vary between manufacturers, a general retrosynthetic analysis points to common pathways involving the functionalization of a pyridine core. A plausible synthetic workflow often involves steps like regioselective bromination and fluorination of a picolinic acid precursor.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Discovery
The primary utility of this compound lies in its role as an intermediate in the synthesis of complex, biologically active molecules. Its structure is frequently incorporated into compounds targeting a range of diseases.
A significant application is in the development of novel treatments for neuropathic pain.[1][9] The compound serves as a crucial building block for synthesizing antagonists of the metabotropic glutamate receptor 5 (mGluR5).[9] The mGluR5 receptor is deeply implicated in pain signaling pathways in the nervous system, making it a high-value target for therapeutic intervention.[9] The specific arrangement of the bromo, fluoro, and carboxylic acid groups on the pyridine ring provides the necessary structural framework for building potent and selective mGluR5 antagonists.[9]
Caption: Role of this compound in developing mGluR5 antagonists.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the utility of this compound, the following is a detailed, self-validating protocol for a standard amide coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-6-bromo-5-fluoropicolinamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Causality: An inert atmosphere prevents moisture from quenching the activated acid intermediate and reacting with the coupling reagent.
-
-
Dissolution: Dissolve the starting acid in anhydrous DMF.
-
Causality: DMF is an excellent polar aprotic solvent that dissolves all reactants and facilitates the reaction. Anhydrous grade is critical to prevent hydrolysis.
-
-
Activation: Add HATU to the solution and stir for 5-10 minutes.
-
Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
-
Base Addition: Add DIPEA to the mixture and stir.
-
Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine's ammonium salt byproduct, driving the reaction forward.
-
-
Nucleophilic Attack: Add benzylamine dropwise to the reaction mixture. Let the reaction stir at room temperature for 2-4 hours.
-
Causality: The nucleophilic benzylamine attacks the activated acid intermediate, forming the desired amide bond.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Causality: This ensures the reaction has gone to completion before initiating workup, maximizing yield.
-
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Causality: Water removes the water-soluble DMF and byproducts. EtOAc is the extraction solvent for the desired organic product.
-
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The NaHCO₃ wash removes any unreacted acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-6-bromo-5-fluoropicolinamide.
-
Causality: Chromatography separates the desired product from any remaining impurities or side products based on polarity.
-
Conclusion
This compound is more than just a catalog chemical; it is a versatile tool that enables the synthesis of complex and valuable molecules. For researchers in drug discovery and organic synthesis, a strategic approach to sourcing—prioritizing suppliers who provide robust analytical data—is essential for reproducible results. Understanding its synthetic origins and its role in building potent therapeutics like mGluR5 antagonists highlights its significance in advancing chemical and biomedical science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 1052714-46-1 [sigmaaldrich.com]
- 4. This compound | 1052714-46-1 [sigmaaldrich.com]
- 5. 6-Bromo-5-fluoropyridine-3-carboxylic acid 96 38186-87-7 [sigmaaldrich.com]
- 6. 1052714-46-1|this compound|BLD Pharm [bldpharm.com]
- 7. 1052714-46-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. aobchem.com [aobchem.com]
- 9. nbinno.com [nbinno.com]
The Strategic Role of 6-Bromo-5-fluoropicolinic Acid in Modern Drug Discovery: A Technical Guide
Foreword: The Unseen Architect of Therapeutic Innovation
In the intricate tapestry of modern drug discovery, the role of the chemical intermediate is often that of an unsung hero. These molecules, while not the final therapeutic agents themselves, are the crucial building blocks upon which complex and life-changing pharmaceuticals are constructed. This guide delves into the technical landscape of one such pivotal intermediate: 6-Bromo-5-fluoropicolinic acid (CAS No: 1052714-46-1) . Our exploration will journey from its fundamental molecular characteristics to its sophisticated applications in the synthesis of cutting-edge therapeutics, particularly in the realm of neurological disorders. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive understanding of the strategic importance and practical application of this versatile chemical scaffold.
Molecular Profile and Physicochemical Properties
This compound is a halogenated pyridine carboxylic acid derivative. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring, endows it with a distinct reactivity profile that is highly advantageous for medicinal chemistry applications.
| Property | Value | Source |
| CAS Number | 1052714-46-1 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 219.99 g/mol | [1] |
| IUPAC Name | 6-bromo-5-fluoropyridine-2-carboxylic acid | [3] |
| Purity | Typically ≥95-99% | [1][2] |
| Appearance | Solid | [4] |
| Boiling Point | 331.3±42.0 °C at 760 mmHg | [1] |
| Density | 1.9±0.1 g/cm³ | [1] |
The presence of both a bromine and a fluorine atom on the pyridine ring offers orthogonal handles for selective chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability in a final drug compound. The carboxylic acid group serves as a key functional handle for amide bond formation, a cornerstone of medicinal chemistry.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods exist, a general and plausible synthetic route can be constructed from the available patent literature, often starting from commercially available pyridine derivatives. A common strategy involves the introduction of the halogen and carboxyl functionalities onto a pre-existing pyridine core.
A potential synthetic pathway can be inferred from patents describing the preparation of similar fluorinated pyridine compounds, such as those detailed in CN102898358A.[5] The general logic involves a sequence of bromination, fluorination, and carboxylation reactions, with the order of these steps being critical to the final outcome.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical and Illustrative)
The following protocol is a generalized representation based on established organic chemistry principles and information gleaned from related patent literature.[5]
Step 1: Diazotization and Bromination of a Suitable Amino-fluoropyridine
-
To a cooled (0-5 °C) solution of an appropriate amino-fluoropyridine in aqueous hydrobromic acid, add a solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the reaction to warm to room temperature and then heating to facilitate the Sandmeyer reaction.
-
After completion, the reaction mixture is cooled, neutralized, and the bromo-fluoropyridine intermediate is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Step 2: Introduction of the Carboxylic Acid Group
-
The purified bromo-fluoropyridine intermediate is then subjected to a reaction to introduce the carboxylic acid at the 2-position. This can be achieved through several methods, such as a Grignard reaction followed by quenching with carbon dioxide, or the oxidation of a pre-existing methyl group at the 2-position.
-
For the Grignard approach, the bromo-fluoropyridine is reacted with magnesium turnings in an anhydrous ether to form the Grignard reagent. This is then bubbled with dry carbon dioxide gas.
-
Acidic workup protonates the carboxylate to yield the desired carboxylic acid.
-
Purification is typically achieved by recrystallization.
Role as a Key Intermediate in the Synthesis of mGluR5 Antagonists
The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).[6] These compounds are of high interest for the treatment of a range of neurological and psychiatric disorders, including neuropathic pain, anxiety, and Fragile X syndrome.
The structure of this compound provides a pre-functionalized scaffold that allows for the efficient and convergent synthesis of complex drug molecules. The two primary reaction handles, the carboxylic acid and the bromine atom, are typically addressed in a sequential manner.
Amide Coupling Reactions
The carboxylic acid functionality of this compound is readily activated for amide bond formation with a wide variety of primary and secondary amines. This reaction is fundamental to building the core structure of many mGluR5 antagonists.
General Amide Coupling Protocol:
-
Activation: The carboxylic acid is activated using a suitable coupling reagent. Common choices include thionyl chloride (to form the acyl chloride) or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[7][8]
-
Coupling: The activated carboxylic acid is then reacted with the desired amine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction.[9]
-
Workup and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. Purification is achieved through standard techniques like column chromatography or recrystallization.
Caption: Workflow for the amide coupling of this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This allows for the introduction of a wide range of aryl and heteroaryl moieties, which is a common strategy for modulating the pharmacological properties of the final drug candidate.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the bromo-amide intermediate (from the amide coupling step), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[12][13]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography.
Caption: Workflow for the Suzuki-Miyaura coupling to synthesize an mGluR5 antagonist.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic protons in the pyridine ring region (typically δ 7.0-8.5 ppm).[14][15][16] The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine, fluorine, and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton would also be expected at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[17][18] The carbon attached to the carboxylic acid group will be the most downfield signal (typically >160 ppm). The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and may exhibit C-F coupling.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.99 g/mol ).[19][20] A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of well-designed chemical intermediates in drug discovery. Its strategic combination of functional groups provides medicinal chemists with a versatile and efficient platform for the synthesis of complex and highly functionalized drug candidates. The continued exploration of its reactivity and the development of novel synthetic routes will undoubtedly further solidify its importance in the creation of next-generation therapeutics for a host of challenging diseases. As our understanding of the molecular basis of disease deepens, the demand for such sophisticated and strategically designed building blocks will only continue to grow.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. growingscience.com [growingscience.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. web.pdx.edu [web.pdx.edu]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. scienceready.com.au [scienceready.com.au]
- 20. chem.libretexts.org [chem.libretexts.org]
The Advent and Evolution of Fluorinated Picolinic Acids: A Technical Guide for Researchers
Abstract
The strategic incorporation of fluorine into the picolinic acid scaffold has marked a pivotal advancement in the fields of agrochemicals and medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated picolinic acids. It elucidates the profound impact of fluorination on the physicochemical properties and biological activity of these compounds, with a particular focus on their role as synthetic auxin herbicides. Detailed synthetic protocols, structure-activity relationship analyses, and a forward-looking perspective on their therapeutic potential are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.
Introduction: The Strategic Imperative of Fluorine in Picolinic Acid Chemistry
Picolinic acid, a simple pyridine-2-carboxylic acid, has long been recognized for its versatile chemical nature and biological significance. However, the deliberate introduction of fluorine atoms into this heterocyclic framework has unlocked unprecedented opportunities for molecular design and functional optimization. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant changes to the electronic distribution, lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1]
In the realm of agrochemicals, this has led to the development of highly potent and selective herbicides that act as synthetic auxins, disrupting plant growth with remarkable efficacy.[2] In medicinal chemistry, fluorinated picolinic acid derivatives are being explored for a range of therapeutic applications, leveraging the enhanced pharmacokinetic and pharmacodynamic profiles that fluorine substitution can confer.[3][4] This guide will trace the historical trajectory of these fascinating compounds, from their conceptual origins to their current state-of-the-art applications.
A Historical Perspective: From Picloram to Modern Arylpicolinates
The story of fluorinated picolinic acid herbicides is intrinsically linked to the pioneering work of Dow Chemical Company (now Corteva Agriscience). The journey began with the discovery of non-fluorinated picolinic acid herbicides, which set the stage for later fluorinated innovations.
The Pre-Fluorine Era: Picloram and Clopyralid
The first major breakthrough in picolinic acid herbicides was the commercialization of picloram in 1963.[5] This highly effective and persistent herbicide demonstrated the potential of the picolinic acid scaffold for broadleaf weed control.[6] Following the success of picloram, clopyralid was introduced, offering a different spectrum of weed control and crop safety. These early compounds, while effective, also presented challenges related to their persistence in the environment and potential for crop injury.[6]
The Fluorine Revolution: The Emergence of Fluroxypyr and Aminopyralid
The strategic incorporation of fluorine into the picolinic acid backbone represented a significant leap forward. One of the most notable early examples is fluroxypyr , a potent herbicide for the control of broadleaf weeds.[7] Its synthesis involves the multi-step conversion of pyridine-based intermediates.[8] The introduction of a fluorine atom at the 6-position of the pyridine ring was found to significantly enhance its herbicidal activity.
Subsequently, the development of aminopyralid further highlighted the benefits of strategic halogenation. While not fluorinated itself, its discovery was part of the broader effort to optimize the picolinic acid structure, which ultimately led to the development of the next generation of fluorinated herbicides.
The Modern Era: Arylpicolinates - Halauxifen-methyl and Florpyrauxifen-benzyl
The most recent and sophisticated advancements in this field are the arylpicolinate herbicides, halauxifen-methyl and florpyrauxifen-benzyl , developed by Dow AgroSciences.[9] These molecules feature a fluorinated picolinic acid core coupled with a substituted aryl group at the 6-position. This structural innovation resulted in herbicides with exceptional potency at very low application rates, a favorable environmental profile, and a unique mode of action that helps to manage weed resistance.[10]
The timeline below illustrates the key milestones in the development of picolinic acid herbicides:
Caption: Evolution of Picolinic Acid Herbicides.
The Impact of Fluorination on Physicochemical Properties and Biological Activity
The introduction of fluorine into the picolinic acid structure has profound and predictable effects on its key physicochemical properties, which in turn dictate its biological activity.
Modulation of Acidity (pKa) and Lipophilicity (LogP)
Fluorine's strong electron-withdrawing nature significantly influences the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. Generally, fluorination lowers the pKa of the carboxylic acid, making it a stronger acid. Simultaneously, it reduces the basicity of the pyridine nitrogen. These modifications can have a significant impact on the molecule's uptake, translocation, and binding to its target site within the plant.[11]
Furthermore, fluorine substitution can alter the lipophilicity (LogP) of the molecule. While the effect can be complex and position-dependent, the introduction of fluorine often increases lipophilicity, which can enhance membrane permeability and facilitate movement across biological barriers.[12][13]
Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Pyridine Derivatives
| Compound | Structure | pKa | LogP |
| Pyridin-2-ol | 11.6 | ~0.5 | |
| 3-Fluoropyridin-2-ol | Not Reported | Not Reported | |
| 5-Fluoropyridin-2-ol | Not Reported | Not Reported | |
| Halauxifen-methyl | Not Applicable (Ester) | 3.1 | |
| Florpyrauxifen-benzyl | Not Applicable (Ester) | 4.3 |
Enhancement of Herbicidal Efficacy: Structure-Activity Relationships (SAR)
The primary driver for the development of fluorinated picolinic acids in agrochemicals has been the remarkable enhancement in herbicidal activity. Structure-activity relationship (SAR) studies have consistently shown that the presence and position of fluorine atoms on the picolinic acid ring are critical for potency.
For instance, in the development of arylpicolinate herbicides, the specific substitution pattern of fluorine on both the picolinic acid and the aryl ring was meticulously optimized to maximize binding to the target auxin receptors in susceptible plants.[2][15]
Table 2: Herbicidal Activity (IC50) of Picolinic Acid Derivatives against Arabidopsis thaliana
| Compound | IC50 (µM) | Reference |
| Picloram | >10 | [2] |
| Halauxifen-methyl | 0.045 | [15] |
| Compound V-7 (Fluorinated analog) | 0.001 | [15] |
Compound V-7 is a novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative.[15]
The data clearly demonstrates the dramatic increase in herbicidal potency achieved through the strategic incorporation of fluorine and other substituents.
Synthetic Methodologies: Pathways to Fluorinated Picolinic Acids
The synthesis of fluorinated picolinic acids and their derivatives often involves multi-step sequences that require careful control of reaction conditions. The following sections outline key synthetic strategies and provide illustrative experimental protocols.
General Synthetic Strategies
The construction of the fluorinated picolinic acid core can be approached in several ways:
-
De Novo Ring Synthesis: Building the fluorinated pyridine ring from acyclic precursors. This approach offers flexibility in introducing various substituents.[16]
-
Fluorination of Pre-existing Pyridine Rings: Introducing fluorine onto a pre-formed picolinic acid or pyridine ring. This can be achieved through nucleophilic or electrophilic fluorination reactions.
-
Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies, such as Suzuki or Stille couplings, to attach fluorinated aryl groups to a picolinic acid precursor. This is a key strategy in the synthesis of arylpicolinates.[17]
Caption: Key Synthetic Routes to Fluorinated Picolinic Acids.
Experimental Protocol: Synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates
The synthesis of the core structure of modern arylpicolinate herbicides often starts from 3,4,5,6-tetrachloropicolinonitrile. The following is a generalized procedure based on patented methodologies.[18]
Step 1: Fluorination of 3,4,5,6-Tetrachloropicolinonitrile
-
Reagents: 3,4,5,6-Tetrachloropicolinonitrile, source of fluoride ion (e.g., KF, CsF), polar aprotic solvent (e.g., DMSO, NMP, DMF).
-
Procedure:
-
A mixture of 3,4,5,6-tetrachloropicolinonitrile and the fluoride source in a polar aprotic solvent is heated.
-
The reaction temperature is typically maintained between 100 °C and 150 °C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS, HPLC).
-
Upon completion, the reaction mixture is cooled and the product, 3-chloro-4,5,6-trifluoropicolinonitrile, is isolated by extraction and purified by distillation or chromatography.
-
Step 2: Amination of 3-chloro-4,5,6-trifluoropicolinonitrile
-
Reagents: 3-chloro-4,5,6-trifluoropicolinonitrile, ammonia.
-
Procedure:
-
3-chloro-4,5,6-trifluoropicolinonitrile is treated with ammonia in a suitable solvent.
-
The reaction is typically carried out at a controlled temperature to ensure selective amination at the 4-position.
-
The product, 4-amino-3-chloro-5,6-difluoropicolinonitrile, is isolated by filtration or extraction.
-
Step 3: Synthesis of Intermediate E (Hydrazinolysis)
-
Reagents: 4-amino-3-chloro-5,6-difluoropicolinonitrile (Intermediate D), hydrazine hydrate, THF, DMSO.[8]
-
Procedure:
-
To a solution of hydrazine hydrate in THF, a solution of Intermediate D in DMSO is added dropwise at 65 °C.
-
The reaction is stirred for 30 minutes.
-
After cooling, the mixture is poured into water, and the resulting solid (Intermediate E) is collected by filtration.
-
Step 4: Synthesis of Intermediate I (Condensation)
-
Reagents: Intermediate E, Intermediate H (a β-ketoester), ethanol, concentrated sulfuric acid.[8]
-
Procedure:
-
Intermediate E and Intermediate H are dissolved in ethanol.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to 75 °C for 2 hours.
-
After cooling, the reaction is quenched with a saturated sodium carbonate solution, and the product (Intermediate I) is isolated.
-
Step 5: Final Hydrolysis to the Picolinic Acid
-
Reagents: Intermediate I, aqueous base (e.g., NaOH, KOH).
-
Procedure:
-
Intermediate I is hydrolyzed with an aqueous base under heating.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final fluorinated picolinic acid product.
-
The product is collected by filtration, washed with water, and dried.
-
Applications Beyond Herbicides: The Therapeutic Potential of Fluorinated Picolinic Acids
The unique properties imparted by fluorine make fluorinated picolinic acids attractive scaffolds for medicinal chemistry. While the research in this area is not as extensive as in agrochemicals, several promising applications are emerging.
Anticancer and Antiviral Agents
The pyridine ring is a common motif in many biologically active compounds. The introduction of fluorine can enhance the interaction of these molecules with their biological targets and improve their metabolic stability, both of which are desirable properties for drug candidates.[19] For example, fluorinated picolinic acid derivatives have been investigated as potential anticancer agents, with some studies showing activity against lung cancer cell lines.[20] Additionally, the 4-(2-fluorophenoxy)picolinate scaffold is an important intermediate in the synthesis of small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[4]
Neurological and Inflammatory Disorders
Fluorinated picolinic acid amides have been synthesized and evaluated for their anticonvulsant activity. Picolinic acid 2-fluorobenzylamide, for instance, has shown promise as a potent anticonvulsant.[3] The fluorophenylpicolinic acid structure has also been explored in the development of anti-inflammatory agents.[21]
Future Perspectives and Conclusion
The journey of fluorinated picolinic acids, from the early broad-spectrum herbicides to the highly specific and potent arylpicolinates, is a testament to the power of fluorine in molecular design. The continuous refinement of synthetic methodologies, including the development of late-stage fluorination techniques, will undoubtedly lead to the discovery of new and even more effective agrochemicals with improved environmental profiles.
In the realm of medicinal chemistry, the exploration of fluorinated picolinic acids as therapeutic agents is still in its relatively early stages. However, the promising preliminary results in areas such as oncology and neurology suggest that this versatile scaffold holds significant potential for the development of novel drugs. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of a new generation of fluorinated picolinic acid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Picloram - Wikipedia [en.wikipedia.org]
- 6. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 18. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-(4-Fluorophenyl)picolinic acid [myskinrecipes.com]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Synthesis with 6-Bromo-5-fluoropicolinic Acid
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-5-fluoropicolinic acid in palladium-catalyzed cross-coupling reactions. This document provides detailed, field-proven protocols, mechanistic insights, and practical advice to enable the synthesis of novel chemical entities for a range of research and development applications.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] The molecule's strategic value lies in its trifunctional nature, presenting a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine core. This arrangement allows for sequential and regioselective chemical modifications. The potent electron-withdrawing effects of the fluorine atom and the carboxylic acid group modulate the electronic properties of the pyridine ring, rendering the C-Br bond exceptionally susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[2] This distinct electronic profile establishes it as a premier starting material for constructing complex molecular architectures with significant potential for biological activity.
The incorporation of fluorine, in particular, is a widely recognized strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic properties.[3][4][5][6]
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a transformative technology in organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[7] The fundamental catalytic cycle, which underpins reactions like the Suzuki, Heck, and Sonogashira couplings, generally proceeds through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][7]
The judicious selection of ligands (L), base, and solvent is paramount for success, as these components profoundly influence the stability, reactivity, and overall efficiency of the palladium catalyst.
Suzuki-Miyaura Coupling: Architecting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[8][9] This reaction is a mainstay in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[10]
Mechanistic Rationale
The coupling of this compound with a boronic acid or its ester follows the canonical Suzuki-Miyaura catalytic cycle.[9] The oxidative addition of the C-Br bond to the Pd(0) catalyst is a critical step. The choice of a suitable phosphine ligand is essential to stabilize the palladium center and promote the subsequent transmetalation and reductive elimination phases.[11]
Experimental Protocol: Synthesis of 5-Fluoro-6-(4-methoxyphenyl)picolinic Acid
This protocol details a standard Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous phase with 1 M HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temp (°C) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 |
| 2 | 3-Thienylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DME/H₂O | 85 |
| 3 | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is a powerful and versatile method for synthesizing arylamines from aryl halides and amines, catalyzed by palladium complexes.[12][13] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds where the aryl-amine linkage is a key structural feature.[14]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[15] This is followed by the coordination of the amine and its deprotonation by a base, which forms a palladium-amido complex. The final step is a reductive elimination that yields the desired arylamine and regenerates the Pd(0) catalyst.[12][15] The use of bulky, electron-rich phosphine ligands is often critical for promoting the reductive elimination step.[16]
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Fluoro-6-(phenylamino)picolinic Acid
This protocol outlines a method for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a reaction tube with this compound (1.0 equiv), sodium tert-butoxide (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).
-
Add degassed toluene, followed by aniline (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl.
-
Neutralize the aqueous layer with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | Benzylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| 3 | Indole | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 100 |
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[17]
Mechanistic Synopsis
The Sonogashira coupling uniquely involves two interconnected catalytic cycles: one for palladium and one for copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.
Experimental Protocol: Synthesis of 5-Fluoro-6-(phenylethynyl)picolinic Acid
This protocol provides a detailed procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Sonogashira Coupling Conditions
| Entry | Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 60 |
| 3 | Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 50 |
Troubleshooting and Optimization Strategies
-
Sub-optimal Yields: If yields are low, consider increasing the catalyst loading, screening alternative ligands and bases, or elevating the reaction temperature. It is critical to ensure that all reagents and solvents are anhydrous and thoroughly degassed, as both oxygen and water can deactivate the palladium catalyst.
-
Potential Side Reactions: The carboxylic acid moiety may interfere with certain coupling reactions. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling step can be an effective strategy. The acid can then be regenerated via subsequent hydrolysis.
-
Purification Hurdles: The polar nature of the picolinic acid products can sometimes complicate purification by standard column chromatography. In such cases, reverse-phase chromatography or crystallization may prove to be more effective purification techniques.
Conclusion
This compound stands out as an exceptionally versatile and valuable building block for the synthesis of a diverse array of functionalized heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions—offer efficient and robust methodologies for the construction of C-C and C-N bonds. By leveraging a solid understanding of the underlying reaction mechanisms and maintaining precise control over reaction conditions, researchers can effectively employ this reagent to accelerate their programs in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of Amides from 6-Bromo-5-fluoropicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the resulting picolinamide scaffolds present in a wide array of pharmacologically active compounds.[1][2] 6-Bromo-5-fluoropicolinic acid is a valuable starting material, offering multiple points for diversification through its reactive carboxylic acid group and the potential for further modification at the bromine-substituted position. The electron-withdrawing nature of the fluorine and bromine substituents can influence the reactivity of the picolinic acid, making the selection of an appropriate amide coupling protocol critical for achieving high yields and purity.[3]
This application note provides detailed, field-proven protocols for the synthesis of amides from this compound. It delves into the causality behind experimental choices, offers troubleshooting insights, and presents a self-validating system for robust and reproducible amide synthesis.
Mechanistic Rationale for Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the synthesis of amides from carboxylic acids necessitates the activation of the carboxyl group to enhance its electrophilicity.[6] This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an active ester, which can then readily undergo nucleophilic attack by an amine.[7]
Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).[7][8] These reagents facilitate the formation of the active ester intermediate in situ, allowing for a one-pot synthesis of the desired amide.[7]
Diagram 1: General workflow for amide synthesis.
Recommended Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from established procedures for the synthesis of substituted picolinamides and is recommended for its high efficiency and broad substrate scope.[1][9]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The order of addition can be critical; pre-activating the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine can sometimes improve yields.[10]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[11]
Alternative Protocol: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes the more cost-effective carbodiimide coupling reagent EDC in conjunction with HOBt to minimize side reactions and racemization.[12]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF or DCM (Dichloromethane)
-
Triethylamine (TEA) or DIPEA
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by EDC·HCl (1.2 eq) and TEA or DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the reaction mixture with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
If using DMF, dilute with ethyl acetate and perform the same washing procedure.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[11]
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times, low racemization.[8] | Higher cost, potential for side reactions with the free amine if not used correctly.[7] |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproducts for easier removal.[2][12] | Can be less efficient for sterically hindered substrates, potential for racemization without an additive.[2] |
| PyBOP | Phosphonium Salt | Good for sterically hindered couplings, does not react with the free amine.[7] | Can be more expensive than carbodiimides. |
Diagram 2: Experimental workflow for amide synthesis.
Characterization
The synthesized amides should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The proton NMR spectrum should show the characteristic amide N-H proton signal (if applicable) and the aromatic protons of the picolinamide ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time, consider gentle heating, or switch to a more powerful coupling reagent like HATU. |
| Poor quality reagents. | Use freshly opened or purified solvents and reagents. Ensure the amine is of high purity. | |
| Side Product Formation | Reaction of coupling reagent with the amine. | Pre-activate the carboxylic acid before adding the amine. |
| Epimerization (for chiral amines). | Use HOBt or HOAt as an additive with carbodiimides. Perform the reaction at a lower temperature. | |
| Difficulty in Purification | Byproducts from the coupling reagent. | For EDC, ensure thorough aqueous washes to remove the water-soluble urea byproduct. For DCC, filtration is necessary to remove the insoluble DCU. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful synthesis of amides from this compound. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate and desired scale of the reaction. By understanding the underlying mechanistic principles and potential pitfalls, researchers can efficiently generate diverse libraries of picolinamide derivatives for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 6-Bromo-5-fluoropicolinic Acid as a Cornerstone in Modern Agrochemical Synthesis
Abstract
In the relentless pursuit of enhanced crop protection and agricultural productivity, the strategic design of novel active ingredients is paramount. Heterocyclic compounds, particularly substituted pyridines, have emerged as a privileged scaffold in the development of next-generation agrochemicals. Among these, 6-bromo-5-fluoropicolinic acid has distinguished itself as a highly versatile and valuable building block. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom that modulates physicochemical properties, and a carboxylic acid handle for further derivatization, provides a powerful platform for the synthesis of a diverse array of potent herbicides, fungicides, and insecticides. This application note provides an in-depth technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the strategic applications and experimental protocols for leveraging this compound in the synthesis of cutting-edge crop protection agents. We will explore the pivotal role of this molecule in the synthesis of arylpicolinate herbicides, showcasing a detailed protocol for a key palladium-catalyzed cross-coupling reaction. Furthermore, we will touch upon its potential in the development of other classes of agrochemicals, underscoring its significance as a cornerstone in modern agrochemical research and development.
Introduction: The Strategic Advantage of the this compound Scaffold
The picolinic acid core is a well-established pharmacophore in the agrochemical industry, most notably as the backbone of synthetic auxin herbicides. The introduction of specific substituents onto this ring system allows for the fine-tuning of biological activity, selectivity, and environmental profile. This compound (Figure 1) offers a unique combination of features that make it an exceptionally useful starting material:
-
The Bromine Atom at the 6-Position: This serves as a versatile handle for a wide range of cross-coupling reactions, most importantly the Suzuki-Miyaura coupling. This enables the facile introduction of diverse aryl and heteroaryl moieties, a key strategy in the discovery of modern arylpicolinate herbicides.
-
The Fluorine Atom at the 5-Position: The presence of fluorine can significantly influence the molecule's properties. It can enhance metabolic stability, increase membrane permeability, and alter the acidity of the carboxylic acid, all of which can contribute to improved biological efficacy and a more favorable toxicological profile.
-
The Carboxylic Acid at the 2-Position: This functional group provides a convenient point for esterification or amidation, allowing for the synthesis of a wide variety of derivatives with tailored physical and chemical properties. This is crucial for optimizing uptake and translocation within the target plant or pest.
This strategic combination of functional groups has positioned this compound as a key intermediate in the synthesis of high-value agrochemicals, including the recently developed arylpicolinate herbicides.[1]
Core Application: Synthesis of Arylpicolinate Herbicides
The arylpicolinate class of herbicides represents a significant advancement in weed management, offering potent control of broadleaf weeds at low use rates.[2][3] These herbicides act as synthetic auxins, disrupting plant growth by binding to specific auxin receptors.[1][4] A key synthetic step in the production of many arylpicolinate herbicides is the Suzuki-Miyaura cross-coupling of a 6-halopicolinate with an appropriate arylboronic acid. This compound is an ideal precursor for this transformation.
Synthetic Workflow Overview
The general strategy for the synthesis of an arylpicolinate herbicide using this compound as a starting material is outlined below. The first step typically involves the esterification of the carboxylic acid to prevent interference with the subsequent cross-coupling reaction. This is followed by the pivotal Suzuki-Miyaura coupling to introduce the desired aryl group at the 6-position.
Caption: Synthetic workflow for an arylpicolinate herbicide.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromo-5-fluoropicolinate
This protocol provides a detailed procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 6-bromo-5-fluoropicolinate with a generic arylboronic acid. This reaction is a cornerstone for the synthesis of a wide range of arylpicolinate herbicides.[5][6]
Materials:
-
Methyl 6-bromo-5-fluoropicolinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 6-bromo-5-fluoropicolinate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 6-aryl-5-fluoropicolinate.
-
Data Presentation:
| Entry | Arylboronic Acid | Yield (%) | Purity (%) |
| 1 | 4-Methoxyphenylboronic acid | 85 | >98 |
| 2 | 3,5-Dichlorophenylboronic acid | 78 | >97 |
| 3 | 2-Thienylboronic acid | 81 | >98 |
Note: Yields and purities are representative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
Broadening the Horizon: Applications in Fungicide and Insecticide Synthesis
While the utility of this compound is well-established in herbicide synthesis, its potential extends to other classes of agrochemicals. The versatile chemical handles on this molecule allow for its incorporation into a variety of fungicidal and insecticidal scaffolds.
Potential in Fungicide Development
The pyridine carboxamide and pyrimidinamine moieties are present in a number of commercial fungicides.[7][8][9][10][11] this compound can be a valuable starting material for the synthesis of novel fungicides incorporating these active fragments. For instance, the carboxylic acid can be converted to an amide, and the bromine atom can be displaced or used in cross-coupling reactions to build more complex structures with potential fungicidal activity.
Caption: Potential synthetic route to pyridine carboxamide fungicides.
Exploration in Insecticide Synthesis
The development of novel insecticides is crucial for managing insect resistance and protecting crops. Functionalized pyridines are a key component of several classes of insecticides.[12] The this compound scaffold can be elaborated to access novel insecticidal compounds. For example, the bromine atom can be used to introduce moieties known to interact with insect-specific targets.
Conclusion
This compound is a powerful and versatile building block in the synthesis of modern agrochemicals. Its unique combination of a reactive bromine atom, a property-modulating fluorine atom, and a derivatizable carboxylic acid group provides chemists with a robust platform for the creation of novel and effective crop protection agents. The successful application of this intermediate in the synthesis of arylpicolinate herbicides highlights its importance, and its potential in the development of new fungicides and insecticides is an exciting area for future research. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the potential of this valuable chemical intermediate in their quest for the next generation of agrochemicals.
References
- 1. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. corteva.com [corteva.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides [nyxxb.cn]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea | MDPI [mdpi.com]
- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-5-fluoropicolinic Acid
Introduction: Navigating the Challenges of Heterocyclic Coupling in Drug Discovery
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone in modern synthetic chemistry, particularly in the synthesis of complex molecules for pharmaceutical development.[1][2] Its ability to forge carbon-carbon bonds under relatively mild conditions has made it an invaluable tool for creating diverse molecular architectures.[3] However, the application of this powerful reaction to highly functionalized, electron-deficient heterocyclic substrates, such as 6-Bromo-5-fluoropicolinic acid, presents a unique set of challenges that demand a nuanced and well-considered approach.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the successful Sonogashira coupling of this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a comprehensive experimental protocol, and provide insights into troubleshooting common issues. The inherent complexities of this substrate—namely the presence of an acidic carboxylic acid proton, an electron-withdrawing fluorine atom, and the pyridine nitrogen—necessitate a departure from standard, one-size-fits-all protocols.
The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and carboxylic acid substituents, can significantly impact the oxidative addition step of the palladium catalytic cycle.[4] Moreover, the acidic proton of the picolinic acid can react with the basic conditions typically required for the Sonogashira reaction, potentially leading to solubility issues or deactivation of the catalyst. This guide aims to provide a robust framework for overcoming these hurdles and achieving efficient and reproducible couplings.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The Sonogashira reaction classically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]
Caption: Figure 1: Simplified Sonogashira Coupling Mechanism
The palladium cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide intermediate, which is generated in the copper cycle . The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of the copper acetylide with a Cu(I) salt.[3] Finally, reductive elimination from the palladium center yields the desired alkynylated product and regenerates the active Pd(0) catalyst.
For a substrate like this compound, several factors can influence this mechanism:
-
Electron-Deficient Substrate: The electron-withdrawing nature of the fluorine and carboxyl groups can make the C-Br bond more susceptible to oxidative addition, which can be beneficial. However, it can also increase the propensity for side reactions.
-
Acidic Proton: The carboxylic acid proton will be readily deprotonated by the amine base. This necessitates the use of a sufficient excess of the base to both neutralize the picolinic acid and facilitate the deprotonation of the alkyne.
-
Copper-Free Conditions: While the copper co-catalyst generally accelerates the reaction, it can also lead to the formation of alkyne homocoupling byproducts (Glaser coupling). For complex pharmaceutical intermediates, avoiding copper is often desirable to minimize metal contamination.[5][6] Copper-free protocols typically rely on a stronger base or different ligand systems to facilitate the direct formation of a palladium acetylide intermediate.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol is a recommended starting point, and optimization of specific parameters may be necessary depending on the alkyne used and the desired scale of the reaction.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI) (for copper-catalyzed protocol)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup Workflow:
Caption: Figure 2: Experimental Workflow
Detailed Procedure (Copper-Catalyzed):
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous, degassed THF and triethylamine (3.0 equiv). The use of a solvent mixture like THF/Et₃N (e.g., 2:1 v/v) can also be effective.[7]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required. A similar reaction with 6-bromo-3-fluoro-2-pyridinecarbonitrile proceeded to completion in 16 hours at room temperature.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Considerations for a Copper-Free Protocol:
To avoid the potential for alkyne homocoupling and copper contamination, a copper-free protocol can be employed.[5][8] In this case, the following modifications are suggested:
-
Catalyst and Ligand: Use a palladium precatalyst that readily forms a monoligated Pd(0) species, such as those with bulky, electron-rich phosphine ligands.
-
Base: A stronger base may be required. Piperidine has been shown to be effective in copper-free Sonogashira couplings of haloaryl carboxylic acids.[8] Alternatively, an inorganic base such as potassium carbonate can be used, particularly with a polar aprotic solvent like DMF.
-
Solvent: DMF is often a good choice for copper-free conditions.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and provides a starting point for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Palladium Catalyst | 2-5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. Higher loadings may be needed for less reactive alkynes. |
| Copper(I) Iodide | 5-10 mol% | Essential for the classical Sonogashira mechanism. Omit for copper-free protocols. |
| Base | 2-4 equivalents | An excess is crucial to neutralize the picolinic acid and deprotonate the alkyne. Triethylamine or DIPEA are standard. For copper-free systems, consider stronger bases like piperidine or inorganic bases like K₂CO₃.[8] |
| Solvent | Anhydrous THF, DMF | The choice of solvent can impact the solubility of the picolinate salt. DMF is often used for less soluble substrates. A THF/Et₃N mixture is also a good starting point.[7] |
| Temperature | Room Temperature to 80°C | Start at room temperature. Gentle heating may be necessary to drive the reaction to completion, especially with less reactive bromides. |
| Alkyne Stoichiometry | 1.1-1.5 equivalents | A slight excess of the alkyne is typically used to ensure complete consumption of the aryl bromide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Low reaction temperature- Poor solubility of the substrate salt | - Use a fresh batch of palladium catalyst.- Increase the equivalents of the amine base.- Gradually increase the reaction temperature.- Switch to a more polar solvent like DMF. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the amount of CuI or switch to a copper-free protocol.[5][8] |
| Decomposition of Starting Material | - High reaction temperature- Incompatible base | - Run the reaction at a lower temperature for a longer duration.- Screen different amine bases or consider an inorganic base like K₂CO₃. |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure high-purity, anhydrous solvents and reagents.- Consider using a more stable palladium precatalyst or a different ligand. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet achievable transformation that opens the door to a wide array of novel chemical entities for drug discovery and development. By carefully considering the electronic nature of the substrate and the role of each reaction component, researchers can successfully navigate the complexities of this reaction. The protocols and insights provided in this guide serve as a comprehensive starting point for the efficient and reproducible synthesis of valuable alkynylated picolinic acid derivatives. As with any chemical transformation, empirical optimization based on the specific alkyne coupling partner will be key to achieving the highest yields and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds Using 6-Bromo-5-fluoropicolinic Acid: An Application Guide for Researchers
Introduction: The Strategic Value of 6-Bromo-5-fluoropicolinic Acid
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, this compound has emerged as a particularly valuable and versatile building block. Its unique arrangement of reactive sites—a carboxylic acid for amide coupling or derivatization, a bromine atom amenable to a host of cross-coupling reactions, and an activated fluorine atom susceptible to nucleophilic aromatic substitution—provides a rich platform for molecular diversification.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the creation of novel heterocyclic compounds. Notably, this compound is a crucial intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, which are promising candidates for the treatment of neuropathic pain.[1]
Core Synthetic Strategies: A Multi-faceted Approach to Heterocycle Construction
The strategic functionalization of this compound can be broadly categorized into three key reaction classes:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactive carbon-bromine bond for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, to introduce a variety of nucleophiles.
-
Sequential Functionalization and Intramolecular Cyclization: A powerful strategy for the construction of fused bicyclic and polycyclic heterocyclic systems.
The following sections will provide detailed protocols and mechanistic insights for each of these transformative reactions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The bromine atom at the 6-position of the picolinic acid scaffold is an ideal handle for these transformations. For practical application, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) to prevent potential interference with the basic conditions often employed in these reactions.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-Bromo-5-fluoropicolinate with Phenylboronic Acid
This protocol details the coupling of the methyl ester of this compound with phenylboronic acid to yield methyl 5-fluoro-6-phenylpicolinate.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| Methyl 6-Bromo-5-fluoropicolinate | 1.0 | >98% | Substrate |
| Phenylboronic Acid | 1.2 | >98% | Coupling Partner |
| Pd(dppf)Cl2 | 0.05 | >98% | Catalyst |
| K2CO3 | 2.0 | >99% | Base |
| 1,4-Dioxane | - | Anhydrous | Solvent |
| Water | - | Degassed | Co-solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 6-bromo-5-fluoropicolinate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Sparge the resulting mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Rationale and Insights:
-
Esterification: The carboxylic acid is protected as a methyl ester to prevent its coordination to the palladium catalyst and to avoid acid-base side reactions with the basic conditions.
-
Catalyst Choice: Pd(dppf)Cl2 is a robust catalyst for Suzuki couplings involving heteroaryl halides, offering a good balance of activity and stability.
-
Base: Potassium carbonate is a commonly used base in Suzuki reactions; it activates the boronic acid for transmetalation.[4]
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp2)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[2] This reaction provides access to a wide range of alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties. A procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported and can be adapted.
Protocol 2: Sonogashira Coupling of Methyl 6-Bromo-5-fluoropicolinate with Phenylacetylene
This protocol describes the synthesis of methyl 5-fluoro-6-(phenylethynyl)picolinate.
Experimental Workflow:
Caption: Workflow for the Sonogashira coupling reaction.
Materials:
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| Methyl 6-Bromo-5-fluoropicolinate | 1.0 | >98% | Substrate |
| Phenylacetylene | 1.1 | >98% | Coupling Partner |
| Pd(PPh3)4 | 0.05 | >98% | Catalyst |
| CuI | 0.1 | >99% | Co-catalyst |
| THF | - | Anhydrous | Solvent |
| Triethylamine (Et3N) | - | Anhydrous | Base and Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 6-bromo-5-fluoropicolinate (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Add anhydrous tetrahydrofuran (THF, 8 mL) and anhydrous triethylamine (4 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).
Rationale and Insights:
-
Catalytic System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Mild Conditions: A key advantage of the Sonogashira coupling is that it can often be performed under mild, room temperature conditions.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing fluorine atom. This electronic property makes the ring susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[5] A notable feature of SNAr on electron-deficient aromatic systems is that fluoride can be a better leaving group than other halogens due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic.[6]
Amination via SNAr: Accessing Aminopyridine Derivatives
The reaction of this compound with amines is a powerful method for introducing nitrogen-containing substituents, which are key pharmacophores in many drug molecules. The reaction typically proceeds via the displacement of the fluorine atom.
Protocol 3: SNAr with a Primary Amine (Benzylamine)
This protocol describes the reaction of this compound with benzylamine to form 6-Bromo-5-(benzylamino)picolinic acid.
Experimental Workflow:
Caption: Workflow for the SNAr amination reaction.
Materials:
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Substrate |
| Benzylamine | 1.5 | >99% | Nucleophile |
| K2CO3 | 2.0 | >99% | Base |
| DMSO | - | Anhydrous | Solvent |
Step-by-Step Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), benzylamine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Rationale and Insights:
-
Choice of Leaving Group: The fluorine at the 5-position is more activated towards nucleophilic attack than the bromine at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen and carboxylic acid.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the amine.
-
Base: Potassium carbonate acts as a base to neutralize the HF formed during the reaction and can also deprotonate the carboxylic acid.
-
Work-up: The acidic work-up ensures that the product, which is a carboxylic acid, is protonated and precipitates out of the aqueous solution.
Part 3: Synthesis of Fused Bicyclic Heterocycles
A powerful application of this compound is in the synthesis of fused heterocyclic systems. By combining the reactivity of its various functional groups in a sequential manner, complex molecular architectures can be constructed. For instance, an initial SNAr reaction to introduce a suitably functionalized amine can be followed by an intramolecular cyclization to form a bicyclic heterocycle.
Synthesis of a Pyrido[1,2-a]pyrimidine Scaffold
Pyrido[1,2-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities.[7][8][9][10] A plausible route to this scaffold starting from this compound involves an initial SNAr reaction with 2-aminopyridine, followed by an intramolecular cyclization.
Proposed Synthetic Pathway:
Caption: Proposed pathway to a fused bicyclic heterocycle.
Protocol 4: Two-Step Synthesis of a Fused Pyrido[1,2-a]pyrimidine Derivative
Step 1: SNAr with 2-Aminopyridine
This step follows a similar procedure to Protocol 3, substituting benzylamine with 2-aminopyridine.
Materials:
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Substrate |
| 2-Aminopyridine | 1.2 | >99% | Nucleophile |
| K2CO3 | 2.0 | >99% | Base |
| DMSO | - | Anhydrous | Solvent |
Procedure:
-
Combine this compound (1.0 mmol), 2-aminopyridine (1.2 mmol), and potassium carbonate (2.0 mmol) in a sealable reaction tube.
-
Add anhydrous DMSO (5 mL).
-
Seal the tube and heat at 130 °C for 24 hours.
-
Cool the mixture, pour into ice-water, and acidify with 1M HCl to precipitate the intermediate product, 6-Bromo-5-(pyridin-2-ylamino)picolinic acid.
-
Filter, wash with water, and dry the intermediate.
Step 2: Intramolecular Cyclization
The intermediate from Step 1 can be cyclized under dehydrating conditions to form the fused bicyclic system.
Materials:
| Reagent/Solvent | Purity | Notes |
| 6-Bromo-5-(pyridin-2-ylamino)picolinic acid | - | Substrate from Step 1 |
| Phosphorus oxychloride (POCl3) | >99% | Dehydrating and cyclizing agent |
| Toluene | Anhydrous | Solvent |
Procedure:
-
To a solution of 6-Bromo-5-(pyridin-2-ylamino)picolinic acid (1.0 mmol) in anhydrous toluene (10 mL), add phosphorus oxychloride (3.0 mmol) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired fused pyrido[1,2-a]pyrimidine derivative.
Rationale and Insights:
-
Two-Step Strategy: This approach demonstrates the power of sequential reactions on the this compound scaffold to build molecular complexity.
-
Cyclization Conditions: Phosphorus oxychloride is a common reagent for promoting intramolecular cyclization of carboxylic acids with nearby amino groups via the formation of an acyl chloride intermediate. Other acidic conditions could also be explored.[8]
-
Novel Scaffold: This method provides access to a novel and potentially biologically active heterocyclic system that would be difficult to synthesize through other routes.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this intermediate. The orthogonal reactivity of the bromine, fluorine, and carboxylic acid functionalities allows for a modular and highly adaptable approach to the design and synthesis of complex molecules for applications in drug discovery, materials science, and beyond. Future work in this area will undoubtedly focus on the development of new catalytic systems for the even more efficient and selective functionalization of this scaffold, as well as the exploration of novel intramolecular cyclization strategies to access an even wider range of complex heterocyclic systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 6-Bromo-5-fluoropicolinic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Architectural Advantage of 6-Bromo-5-fluoropicolinic Acid in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer. The design of small molecules that can effectively target the ATP-binding site of specific kinases requires a sophisticated understanding of structure-activity relationships. This compound has emerged as a high-value building block in this endeavor, offering a unique combination of structural features that medicinal chemists can exploit to achieve desired therapeutic profiles.
The strategic placement of the bromine atom and the fluorine atom on the picolinic acid scaffold is key to its utility. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[1][2][3] The electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen and influence the overall electronic properties of the molecule, which can be critical for establishing key interactions within the kinase hinge region. Furthermore, the carboxylic acid functionality provides a readily available site for amide bond formation, a cornerstone of kinase inhibitor synthesis.[4][5][6]
This application note will delve into the practical use of this compound, with a specific focus on its role in the synthesis of the potent, macrocyclic Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, PF-06463922 (Lorlatinib).[7][8][9][10] We will provide detailed protocols for key synthetic transformations, explain the rationale behind the experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: From Building Block to Advanced Intermediate
The synthesis of complex kinase inhibitors like PF-06463922 often involves a convergent approach, where key fragments are synthesized separately and then coupled together. This compound is instrumental in the preparation of one such key fragment. The general workflow involves an initial amide coupling of the picolinic acid with a suitable amine, followed by a subsequent cross-coupling reaction to introduce additional complexity.
Below is a diagram illustrating the overall synthetic logic.
Caption: Synthetic workflow from this compound.
Experimental Protocols: Synthesis of a Key Picolinamide Intermediate
This section provides a detailed, step-by-step methodology for the synthesis of a 6-bromo-5-fluoropicolinamide derivative, a crucial intermediate for further elaboration into a kinase inhibitor.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. HATU is widely used due to its efficiency and ability to suppress racemization.[4][11]
Materials:
-
This compound
-
Amine of choice (e.g., 2-amino-5-iodopyridine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.05 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture, followed by the slow, dropwise addition of DIPEA (3.0 eq). Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-bromo-5-fluoropicolinamide.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization.[11] |
| Base | DIPEA | Non-nucleophilic, prevents unwanted side reactions. |
| Solvent | Anhydrous DMF | Good solvent for all reactants, high boiling point. |
| Work-up | Aqueous wash | Removes water-soluble impurities and byproducts. |
| Purification | Column Chromatography | Ensures high purity of the final product. |
Application in the Synthesis of PF-06463922 (Lorlatinib)
The true power of this compound as a building block is exemplified in its application in the total synthesis of PF-06463922. In the published synthesis, a derivative of this compound is coupled with a complex amine fragment to form a linear precursor, which then undergoes an intramolecular reaction to form the final macrocyclic inhibitor.[7][9]
The diagram below illustrates a simplified representation of the key coupling step in the synthesis of a PF-06463922 precursor.
Caption: Convergent synthesis of PF-06463922 utilizing a key amide coupling.
Troubleshooting and Key Considerations
-
Incomplete Amide Coupling: If the reaction stalls, consider adding a fresh portion of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated acid intermediate.
-
Side Reactions in Suzuki Coupling: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling.[1][12][13] Screening of reaction conditions may be necessary to optimize the yield and minimize byproducts.
-
Purification Challenges: The polarity of the synthesized amides can vary significantly. A careful selection of the chromatographic conditions is essential for achieving high purity.
Conclusion
This compound is a versatile and strategically important building block for the synthesis of advanced kinase inhibitors. Its unique combination of a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions provides a powerful platform for the construction of complex molecular architectures. The successful application of this intermediate in the synthesis of PF-06463922 underscores its value in modern drug discovery and development. By understanding the principles behind the protocols outlined in this note, researchers can effectively leverage the potential of this compound in their own kinase inhibitor programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.dk [fishersci.dk]
- 6. growingscience.com [growingscience.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. peptide.com [peptide.com]
- 12. scispace.com [scispace.com]
- 13. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 6-Bromo-5-fluoropicolinic Acid Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-fluoropicolinic acid. As a crucial intermediate in the development of novel therapeutics, including treatments for neuropathic pain, optimizing its synthesis for both yield and purity is of paramount importance.[1][2] This document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during its preparation.
Troubleshooting Guide: Navigating Synthesis Challenges
This section adopts a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, offering insights and actionable protocols.
Question 1: My reaction is suffering from consistently low yields. What are the primary factors I should investigate?
Low yields can often be attributed to inefficiencies in the two core synthetic steps: the bromination of the pyridine ring and the subsequent oxidation of the methyl group.
Potential Cause A: Incomplete Bromination
The selective bromination of the starting material, 5-fluoro-2-methylpyridine, is a critical step that dictates the overall efficiency of the synthesis. Incomplete conversion is a common pitfall.
-
Expert Insight: The success of this free-radical halogenation hinges on the purity of reagents and optimal reaction conditions. N-Bromosuccinimide (NBS) is the reagent of choice, and its reactivity is often modulated by the choice of solvent and radical initiator.
-
Troubleshooting Protocol:
-
Reagent Quality: Verify the purity of 5-fluoro-2-methylpyridine and NBS. Impurities can interfere with the radical chain reaction.
-
Solvent Selection: While acetonitrile is a common solvent, consider exploring alternatives such as tetrachloromethane or other non-polar aprotic solvents which may improve solubility and reaction kinetics.
-
Initiator Efficacy: Ensure that the radical initiator, typically azobisisobutyronitrile (AIBN), is fresh. An insufficient amount or degraded initiator will result in a stalled reaction.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent potential side reactions from prolonged heating.
-
Potential Cause B: Sub-optimal Oxidation
The oxidation of the 2-methyl group to a carboxylic acid is the final transformation.[3] This step can be prone to incomplete conversion or the formation of byproducts if not carefully controlled.
-
Expert Insight: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation.[3] However, its high reactivity necessitates precise control over temperature and pH to prevent over-oxidation and unwanted side reactions.
-
Troubleshooting Protocol:
-
Temperature Management: The addition of KMnO₄ should be performed at a reduced temperature (typically 0-5 °C) to moderate the exothermic reaction and minimize the formation of byproducts.
-
pH Control: The oxidation is generally carried out under aqueous conditions. Maintaining a neutral or slightly alkaline pH is crucial for optimal reactivity and to prevent the degradation of the pyridine ring.
-
Work-up Procedure: The work-up is critical for isolating the final product. Excess KMnO₄ must be quenched, typically with sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide is formed. Subsequent careful acidification will precipitate the desired this compound.
-
Question 2: I am observing the formation of multiple brominated species. How can I enhance the regioselectivity of the bromination?
The formation of di-brominated or other isomeric byproducts is a common challenge that can significantly complicate purification and reduce the yield of the desired product.
-
Expert Insight: The regioselectivity of the bromination is influenced by the directing effects of the fluorine and methyl substituents on the pyridine ring. Over-bromination is often a consequence of using an excess of the brominating agent or allowing the reaction to proceed for too long.
-
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Controlled Addition: Instead of adding the NBS all at once, consider a portion-wise addition or a slow continuous addition of an NBS solution. This maintains a low concentration of the brominating agent, favoring mono-bromination.
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity, though this may necessitate a longer reaction time.
-
Workflow for Selective Bromination
Caption: A streamlined workflow for the selective bromination step.
Question 3: My final product is proving difficult to purify. What are the likely impurities and what purification strategies are most effective?
Purification can be challenging due to the presence of structurally similar impurities.
-
Expert Insight: Common impurities include unreacted starting material, di-brominated byproducts, and potentially regioisomers of the desired product. The similar physicochemical properties of these compounds can make chromatographic separation inefficient.
-
Troubleshooting Protocol:
-
Impurity Profiling: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Screening: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
-
Acid-Base Extraction: Leverage the acidic nature of the carboxylic acid functional group. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
The most common and industrially relevant synthesis starts from 5-fluoro-2-methylpyridine. This undergoes a regioselective free-radical bromination at the 6-position using N-bromosuccinimide (NBS) with a radical initiator like AIBN. The resulting 6-bromo-5-fluoro-2-methylpyridine is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate.[3]
Overview of the Synthetic Pathway
Caption: A typical two-step synthesis of this compound.
Q2: Are there viable alternative oxidizing agents to potassium permanganate?
While KMnO₄ is widely used, other oxidizing agents can be considered, each with its own advantages and disadvantages.
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Inexpensive, readily available, highly effective.[3] | Can be difficult to control, produces significant MnO₂ waste. |
| Nitric Acid (HNO₃) | A strong oxidizing agent. | Can lead to nitration of the aromatic ring as a side reaction. |
| Selenium Dioxide (SeO₂) | Can be selective for the oxidation of methyl groups on heterocyclic rings.[4] | Highly toxic, requires specialized handling and disposal procedures. |
Q3: How should I confirm the identity and purity of the final product?
A combination of analytical methods is essential for unambiguous characterization and purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure, while ¹⁹F NMR is crucial for verifying the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the final product. A reference standard should be used for accurate quantification.
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.
References
Technical Support Center: Purification of Crude 6-Bromo-5-fluoropicolinic Acid
Welcome to the technical support center for the purification of crude 6-Bromo-5-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Understanding the Compound and Potential Impurities
This compound is a halogenated pyridine derivative with acidic properties, making it amenable to specific purification techniques. The purity of this reagent is critical for its use in subsequent synthetic steps, particularly in the development of pharmaceuticals.[1][2]
Typical Synthesis and Potential Impurities:
The synthesis of this compound often involves the oxidation of a precursor like 2-methyl-6-bromo-5-fluoropyridine.[3][4] Understanding the potential byproducts of this synthesis is key to developing an effective purification strategy.
-
Unreacted Starting Material: Incomplete oxidation can leave residual 2-methyl-6-bromo-5-fluoropyridine.
-
Aldehyde Intermediate: Partial oxidation may result in the formation of 6-bromo-5-fluoropicolinaldehyde.
-
Over-oxidation Products: Harsh oxidation conditions could potentially lead to the degradation of the pyridine ring.
-
Decarboxylation Product: Picolinic acids can be susceptible to decarboxylation, especially at elevated temperatures, which would yield 2-bromo-3-fluoropyridine.[5][6][7]
-
Salts from Workup: Inorganic salts from neutralization or pH adjustment steps can contaminate the crude product.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily substance instead of a solid. What should I do?
A1: An oily or discolored crude product often indicates the presence of significant impurities.
-
Probable Cause: This could be due to residual solvent, the presence of lower-melting point impurities like the aldehyde intermediate, or degradation products.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator may be necessary, but avoid excessive temperatures to prevent decarboxylation.[5][6][7]
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Good starting points for trituration are hexanes or diethyl ether. This can often induce crystallization of the desired product.
-
Acid-Base Extraction: If trituration fails, proceed with an acid-base extraction as detailed in Protocol 1. This is a highly effective method for separating the acidic product from neutral impurities.
-
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low recovery after recrystallization is a common issue and can be attributed to several factors.
-
Probable Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will prevent it from reaching its saturation point upon cooling, thus hindering crystallization.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
-
Troubleshooting Steps:
-
Solvent Screening: Before committing your entire batch, perform small-scale solubility tests with a variety of solvents to find the ideal one (see Table 1).[8][9][10]
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves.
-
Pre-heat Funnel: During hot filtration, pre-heat the funnel with hot solvent to prevent premature crystallization.
-
Concentrate the Filtrate: If the yield is low, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization.
-
Q3: After acid-base extraction and acidification, my product precipitated as an oil instead of a solid. How can I fix this?
A3: "Oiling out" during precipitation can occur if the concentration of the product is too high or if the solution is cooled too rapidly.
-
Probable Causes: The product's solubility limit is exceeded rapidly, leading to the formation of a liquid phase instead of a crystalline solid.
-
Troubleshooting Steps:
-
Dilution: Add more water to the aqueous solution before and during acidification to keep the concentration of the product below the point of oiling out.
-
Slow Acidification & Seeding: Add the acid dropwise with vigorous stirring. If you have a small amount of pure, solid product, add a seed crystal to the solution to encourage crystallization.
-
Solvent-Assisted Precipitation: Add a small amount of a miscible organic solvent in which the product is less soluble to the aqueous solution before acidification. This can sometimes promote the formation of a crystalline solid.
-
Q4: My purified product still shows impurities by TLC/NMR. What are my next steps?
A4: If a single purification technique is insufficient, a secondary method is necessary.
-
Probable Cause: The remaining impurities have similar solubility properties to your product, making them difficult to remove by a single method.
-
Troubleshooting Steps:
-
Second Recrystallization: Attempt a second recrystallization using a different solvent system.
-
Column Chromatography: For stubborn impurities, column chromatography is a powerful tool. Given the polar and acidic nature of this compound, reversed-phase chromatography might be more effective than normal-phase silica gel chromatography.[11][12][13][14][15] See Protocol 3 for guidance on developing a chromatography method.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The deprotonated product will move into the aqueous layer, while neutral impurities will remain in the organic layer. Note: Using a strong base like NaOH is generally not recommended as it can potentially promote side reactions.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded or analyzed separately.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M solution of hydrochloric acid (HCl) with vigorous stirring until the pH is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Use the data in Table 1 as a starting point for solvent screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | The product is a carboxylic acid and may have some water solubility, especially when hot. |
| Ethanol/Water | High | Variable | A common and effective solvent pair for polar compounds. |
| Isopropanol | Medium | 82 | A good starting point for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Medium | Variable | A versatile solvent system for a range of polarities. |
| Toluene | Low | 111 | May be suitable if the compound is less polar than anticipated. |
Protocol 3: Purification by Column Chromatography
For challenging purifications, column chromatography offers excellent separation capabilities.
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): Due to the acidic nature of the product, tailing can be an issue. It may be necessary to add a small amount of acetic acid (0.5-1%) to the mobile phase to mitigate this.
-
Reversed-Phase (C18): This is often a better choice for polar and acidic compounds.[11][12][13][14][15]
-
-
Mobile Phase Selection:
-
Normal Phase: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate.
-
Reversed-Phase: Start with a polar solvent like water (often with a pH modifier like 0.1% formic acid or acetic acid) and gradually increase the polarity with acetonitrile or methanol.
-
-
TLC Analysis: Before running a column, develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing and Loading: Pack the column with the chosen stationary phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General Workflow for Column Chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. labtech.tn [labtech.tn]
- 14. uhplcs.com [uhplcs.com]
- 15. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromo-5-fluoropicolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-5-fluoropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this substrate. This compound is an electron-deficient heteroaromatic compound with multiple functionalities that can complicate standard coupling protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and rationalize your optimization strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with this specific aryl bromide.
Q1: My reaction shows low conversion or fails completely. What are the primary reasons?
Low yields with this substrate often originate from its inherent chemical properties. The primary culprits are catalyst inhibition and deactivation arising from the pyridine nitrogen and the adjacent carboxylic acid group.
-
Pyridine-Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This interaction can occupy a coordination site, hindering the catalyst's ability to participate in the catalytic cycle, specifically the crucial oxidative addition step.[1]
-
Carboxylate Chelation: Under the basic conditions required for the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate. This anionic group, positioned ortho to the nitrogen, acts as a powerful bidentate (two-toothed) ligand, chelating the palladium center. This strong binding can form a highly stable but catalytically inactive complex, effectively sequestering the catalyst from the reaction.[1]
-
Substrate Reactivity: While the electron-withdrawing fluorine atom helps to activate the C-Br bond for oxidative addition, the combined electronic effects and coordinating groups present a significant challenge for many standard palladium catalyst systems.
Q2: I'm observing significant side products. What are they and how can I prevent them?
The two most prevalent side reactions in this system are protodeboronation of the boronic acid partner and decarboxylation of the picolinic acid.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your coupling partner, which is replaced by a C-H bond.[2] This reaction consumes your nucleophile without forming the desired product. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and base.
-
Mitigation Strategy: To minimize protodeboronation, ensure your reaction is thoroughly degassed to remove oxygen. Consider using more stable boronic acid derivatives like pinacol esters or potassium organotrifluoroborates.[3][4] These reagents provide a "slow release" of the active boronic acid, keeping its concentration low and disfavoring the side reaction.[4]
-
-
Decarboxylation: Picolinic acids are known to lose CO₂ at elevated temperatures, especially under basic conditions.[5] This can happen to both your starting material (this compound) and your desired product, leading to a complex mixture of brominated, fluorinated pyridine and the coupled, decarboxylated product.
-
Mitigation Strategy: The most effective way to prevent decarboxylation is to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) is highly recommended.
-
Q3: How should I choose the optimal catalyst, ligand, base, and solvent for this challenging substrate?
The selection of reaction components is critical and requires moving beyond standard "off-the-shelf" conditions.
-
Catalyst & Ligand: For electron-deficient and sterically hindered substrates, catalyst systems employing bulky and electron-rich phosphine ligands are the gold standard.[1][6] These ligands accelerate the rate-determining oxidative addition and reductive elimination steps.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8][9] However, a base that is too strong can promote side reactions.
-
Solvent: The solvent must solubilize all reaction components and can significantly influence the reaction rate and selectivity.[11][12]
Q4: Should I consider protecting the carboxylic acid group?
Yes, absolutely. If direct coupling proves inefficient due to low yields or complex side-product formation, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly effective, two-step strategy. This approach eliminates the problematic carboxylate chelation, simplifying the catalytic environment. The Suzuki coupling is performed on the esterified substrate, followed by a standard saponification (ester hydrolysis) to yield the desired final product.
Part 2: Troubleshooting Guide
Use this table to diagnose and resolve specific issues during your optimization process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Conversion | 1. Catalyst deactivation by carboxylate/pyridine chelation.[1]2. Insufficiently active catalyst system.3. Reaction temperature too low. | 1. Switch to a more robust catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos).2. Increase catalyst loading (from 1-2 mol% to 5 mol%).3. Increase temperature incrementally (e.g., from 80°C to 100°C), monitoring for decarboxylation.4. Consider protecting the carboxylic acid as an ester. |
| Significant Protodeboronation | 1. Boronic acid instability.[2][16]2. Incomplete degassing (presence of oxygen).3. Reaction temperature too high or time too long. | 1. Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate (BF₃K).[3][4]2. Ensure rigorous degassing of the solvent and reaction vessel (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 30 min).3. Use a slight excess (1.1-1.2 eq.) of the boron reagent. |
| Significant Decarboxylation | 1. Reaction temperature is too high.[5]2. Prolonged heating. | 1. Reduce the reaction temperature. Perform a screen to find the optimal balance between reaction rate and stability.2. Use a more active catalyst system that allows for shorter reaction times at lower temperatures. |
| Formation of Homocoupled Products | 1. Slow transmetalation step.2. Catalyst decomposition. | 1. Re-evaluate the base and solvent system to ensure efficient formation and solubility of the boronate species.2. Increase the concentration of the boronic acid partner slightly (e.g., to 1.3 equivalents).3. Use a more stable ligand/catalyst combination. |
| Difficulty with Product Purification | 1. Presence of multiple side products.2. Residual palladium in the final product. | 1. Address the root cause of side reactions using the steps above.2. After aqueous workup, consider a filtration through Celite® to remove palladium black. For final purification, explore techniques like recrystallization or preparative HPLC if column chromatography is insufficient. |
Part 3: Mechanistic Overview & Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the palladium center, displacing the halide. This is a crucial C-C bond-forming precursor step.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Recommended Baseline Experimental Protocol
This protocol provides a robust starting point for a small-scale (0.25 mmol) test reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound (1.0 eq., 0.25 mmol)
-
Arylboronic acid pinacol ester (1.2 eq., 0.30 mmol)
-
Pd₂(dba)₃ (0.02 eq., 0.005 mmol)
-
SPhos (0.045 eq., 0.01125 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq., 0.75 mmol)
-
1,4-Dioxane (anhydrous, degassed, 2.0 mL)
-
Water (degassed, 0.5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Using a syringe, add the degassed 1,4-dioxane (2.0 mL) followed by the degassed water (0.5 mL).
-
Place the vial in a pre-heated oil bath or heating block set to 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking a small aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl to ensure the product is in its protonated, organic-soluble form.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Part 5: Data Summary for Optimization
This table summarizes key parameters, options, and the scientific rationale for their selection, providing a logical framework for your optimization experiments.
| Parameter | Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[17] | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require a ligand. Pd(PPh₃)₄ is an active catalyst but can be less effective for challenging substrates. |
| Ligand | Buchwald-type: SPhos, XPhos, RuPhosOthers: P(t-Bu)₃, PPh₃[6][8] | Bulky, electron-rich biarylphosphine ligands (Buchwald) are highly recommended to overcome catalyst inhibition and accelerate oxidative addition.[1] P(t-Bu)₃ is also effective but pyrophoric. PPh₃ is often insufficient. |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF[7][13]Organic: Et₃N, DIPEA | K₃PO₄ and Cs₂CO₃ provide a good balance of reactivity and mildness. CsF is a good non-aqueous option.[10] Organic bases are typically too weak for this transformation. Stronger bases can accelerate the reaction but may increase side reactions.[18] |
| Solvent | Ethers: 1,4-Dioxane, THFAromatics: TolueneAlcohols: 2-Propanol, Ethanol[15]Amides: DMF, DMAc[12][14] | A polar aprotic solvent, often with water, is a standard starting point to dissolve all components.[11] The choice can dramatically affect reaction rate and selectivity.[14] |
| Boron Reagent | Boronic Acid, Boronic Ester (Bpin), Organotrifluoroborate (BF₃K)[3][4] | Esters and trifluoroborates offer greater stability against protodeboronation compared to free boronic acids, which is crucial for this electron-deficient system.[2][4] |
| Temperature | 60 - 110 °C[13][19] | A critical parameter to balance reaction rate against the risk of decarboxylation. An initial temperature of 80°C is a reasonable compromise. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aidic.it [aidic.it]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 6-Bromo-5-fluoropicolinic acid
Welcome to the technical support center for 6-Bromo-5-fluoropicolinic acid (CAS 1052714-46-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs) - General Issues
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by the interplay of its four key functional components:
-
Pyridine Ring: The nitrogen atom in the ring acts as a Lewis base and can coordinate with metal catalysts. This can sometimes inhibit catalysis, but it also influences the electronic properties of the ring.
-
6-Bromo Group: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is generally higher than a C-Cl bond but lower than a C-I bond.[1]
-
5-Fluoro Group: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[2] This modulates the electron density of the pyridine ring, which can impact the oxidative addition step in cross-coupling reactions and activate the ring for nucleophilic aromatic substitution (SNAr).[3][4]
-
2-Carboxylic Acid Group: This acidic proton can react with bases used in coupling reactions, affecting the substrate's solubility and potentially the catalyst's stability. Under certain conditions, particularly high temperatures, picolinic acids are susceptible to decarboxylation.[5][6]
Q2: My this compound has poor solubility in my reaction solvent. What can I do?
A2: Poor solubility is a common hurdle.[7] While quantitative solubility data for this specific compound is limited in public literature, its structure suggests solubility in polar aprotic solvents.[8] Consider the following strategies:
-
Solvent Screening: Test solubility in solvents like DMF, DMAc, NMP, Dioxane, and THF. For Suzuki couplings, using a co-solvent system like Dioxane/water or Toluene/water is common and can improve solubility of both the substrate and the base.[9][10]
-
Base-Induced Solubilization: The carboxylic acid will react with inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a more polar carboxylate salt, which may have better solubility in your chosen solvent system. Add the base and stir for a period before adding the catalyst.
-
Esterification: If solubility issues persist and the carboxylic acid is not required for the immediate transformation, consider converting it to a methyl or ethyl ester. The corresponding ester, Methyl 6-bromo-5-fluoropicolinate, is a known compound.[11] This removes the acidic proton and generally increases solubility in common organic solvents. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[12]
Q3: I am observing decomposition of my starting material or significant side product formation. What is the likely cause?
A3: The most probable cause is decarboxylation . Picolinic acids (carboxylic acids at the 2-position of a pyridine ring) can lose CO₂ upon heating.[5][13] This reaction, known as the Hammick reaction, can be accelerated in the presence of certain reagents.[5]
-
Mitigation Strategy:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screen temperatures starting from 80 °C and only increase if necessary.
-
Protecting Group: As mentioned in Q2, converting the carboxylic acid to an ester is the most effective way to prevent decarboxylation.
-
Below is a workflow to diagnose initial setup problems.
Caption: General troubleshooting workflow for failed reactions.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The primary use for this compound is as a substrate in cross-coupling reactions. Success hinges on a delicate balance between the substrate's properties, the catalyst system, and the reaction conditions.
Caption: Key interdependent factors for successful cross-coupling.
Q4: My Suzuki-Miyaura coupling is failing (low conversion, debromination). How can I troubleshoot it?
A4: Suzuki couplings with electron-deficient bromopyridines can be challenging. Here’s a breakdown of potential issues and solutions.
-
Problem: Low or no conversion.
-
Plausible Cause 1: Catalyst Inactivity. The pyridine nitrogen or the carboxylate can coordinate to the palladium center, inhibiting the catalytic cycle. The electron-withdrawing nature of the ring can also make the oxidative addition step sluggish.[9]
-
Solution 1: Switch to a more robust catalyst system. For electron-deficient aryl bromides, catalyst systems using bulky, electron-rich phosphine ligands are often required.[9][14] Consider screening ligands like SPhos, XPhos, or RuPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts like XPhos-Pd-G3 can also be highly effective.
-
Plausible Cause 2: Inappropriate Base or Solvent. The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation. Water is often necessary for the transmetalation step to proceed efficiently.[9]
-
Solution 2: Use a base like K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-Dioxane/H₂O (e.g., 4:1 ratio). Ensure all reagents, especially the boronic acid and base, are of high quality.[10]
-
-
Problem: Significant debromination (replacement of -Br with -H).
-
Plausible Cause: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source before cross-coupling.[15] Sources can include the solvent (e.g., THF, alcohols), the base, or impurities in the boronic acid.
-
Solution: Use high-purity, anhydrous, and thoroughly degassed solvents. Dioxane is often a good choice. Ensure the boronic acid is not degraded. Using a more efficient ligand that promotes faster transmetalation and reductive elimination can outcompete the debromination pathway.
-
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard, effective Pd(0) sources upon reduction in situ. |
| Ligand | SPhos, XPhos, RuPhos, Buchwald Ligands | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for this substrate type.[9][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates and phosphates are effective bases. Cs₂CO₃ is often superior for difficult couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 to 10:1) | Aprotic/aqueous mixtures aid solubility of reagents and facilitate the catalytic cycle.[10] |
| Temperature | 80 - 110 °C | Start lower to minimize decarboxylation risk; increase if conversion is slow. |
Q5: My Buchwald-Hartwig amination is not proceeding. What should I check?
A5: The Buchwald-Hartwig amination is sensitive to several factors, especially with a multifunctional substrate like this.[16]
-
Problem: No reaction or formation of hydrodehalogenated arene.
-
Plausible Cause 1: Incompatible Base. Strong bases like NaOtBu or LHMDS are required. However, these will readily deprotonate the carboxylic acid. This can lead to solubility issues or unwanted side reactions.
-
Solution 1: Use at least two equivalents of the base: one to deprotonate the carboxylic acid and one to deprotonate the amine in the catalytic cycle. Alternatively, protect the carboxylic acid as an ester. If using an ester, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[17][18]
-
Plausible Cause 2: Ligand Choice. As with the Suzuki reaction, ligand choice is paramount. The ligand must facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[17][19]
-
Solution 2: Bulky biarylphosphine ligands (e.g., Xantphos, Josiphos, BINAP) are often the ligands of choice for aminations of aryl bromides.[17] They help prevent catalyst dimerization and promote the crucial reductive elimination step.[16]
-
Plausible Cause 3: Atmosphere Control. The Pd(0) active catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen.
-
Solution 3: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly degassed via sparging or freeze-pump-thaw cycles.[17]
-
Q6: I'm attempting a Sonogashira coupling and only see alkyne homocoupling (Glaser coupling). How can I prevent this?
A6: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[20]
-
Problem: Formation of a symmetrical di-alkyne byproduct.
-
Plausible Cause 1: Presence of Oxygen. The copper-catalyzed homocoupling pathway is significantly accelerated by oxygen.[20]
-
Solution 1: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas throughout the reaction.
-
Plausible Cause 2: Catalyst System. While the traditional Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI), the copper is the primary culprit for homocoupling.[21]
-
Solution 2: Switch to a copper-free Sonogashira protocol.[20] These methods often require a slightly higher catalyst loading or a more specialized ligand but completely eliminate the Glaser pathway.
-
Plausible Cause 3: Base Choice. The amine base (e.g., Et₃N, DIPEA) plays a role in both the cross-coupling and homocoupling pathways.
-
Solution 3: Ensure the amine base is pure and free of peroxide impurities. Using a bulky amine like diisopropylamine (DIPA) can sometimes suppress homocoupling.[20] For copper-free systems, inorganic bases can also be effective.[20] The pyridine nitrogen on the substrate can also interfere with the copper catalyst, making copper-free conditions particularly attractive.[22]
-
Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific coupling partners is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and acidify with 1M HCl to pH ~3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Ester Protected)
-
Prerequisite: Convert this compound to its methyl or ethyl ester.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[17]
-
Add the methyl 6-bromo-5-fluoropicolinate (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
If the carboxylic acid is desired, perform ester hydrolysis as a subsequent step.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hammick reaction - Wikipedia [en.wikipedia.org]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chemscene.com [chemscene.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Palladium Catalyst Removal from 6-Bromo-5-fluoropicolinic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the critical step of removing residual palladium catalysts from reaction mixtures involving 6-Bromo-5-fluoropicolinic acid. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, but the removal of the catalyst post-reaction presents a significant challenge.[1][2] This document outlines common issues, troubleshooting strategies, and validated protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
The Challenge of Palladium Removal
Palladium is a widely used catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions.[3] However, residual palladium in the final API is a major concern due to its potential toxicity.[4] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products.[5][6][7][8] For palladium, which falls under Class 2B elemental impurities, the permitted daily exposure (PDE) is low, necessitating its removal to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[9][10] The acidic nature of this compound and the potential for complex formation with palladium can make its removal particularly challenging.
Troubleshooting Guide
This section addresses specific problems you may encounter during the palladium removal process, offering potential causes and actionable solutions.
Issue 1: High Levels of Residual Palladium Detected in the Final Product
Potential Causes:
-
Ineffective Scavenging: The chosen scavenger may not be optimal for the specific palladium species present in the reaction mixture (e.g., Pd(0), Pd(II)).
-
Insufficient Scavenger Amount: The quantity of scavenger used may be inadequate to bind all the residual palladium.
-
Suboptimal Scavenging Conditions: Factors like temperature, solvent, and pH can significantly impact scavenger efficiency.[11]
-
Palladium-Product Interaction: The picolinic acid moiety may form a stable complex with palladium, hindering its removal.
-
Inefficient Filtration: Fine palladium particles may pass through the filtration medium.
Solutions:
-
Scavenger Screening: Test a variety of palladium scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one for your system.[1][12]
-
Optimize Scavenger Loading: Perform a dose-response study to determine the optimal amount of scavenger. While an excess is often used, a very large excess can sometimes lead to product loss through non-specific binding.[11]
-
Adjust Scavenging Conditions:
-
Temperature: Increasing the temperature can improve the kinetics of scavenging, but ensure your product is stable at elevated temperatures.[11]
-
Solvent: Scavenger performance can be solvent-dependent.[11] Consider performing the scavenging step in a solvent that is optimal for the scavenger, even if it requires a solvent swap.
-
pH: The pH of the solution can influence the scavenger's effectiveness.[11] Adjusting the pH may improve palladium removal, but again, ensure product stability.
-
-
Employ a Combination of Methods: A multi-step approach is often more effective. For instance, an initial filtration to remove the bulk of a heterogeneous catalyst can be followed by treatment with a scavenger to capture dissolved or colloidal palladium.[2]
-
Improve Filtration: Use a filter aid like Celite® to create a finer filtration bed and prevent the passage of small catalyst particles.[13][14]
Issue 2: Significant Product Loss During the Purification Process
Potential Causes:
-
Product Adsorption onto Scavenger or Activated Carbon: The surface of the scavenger or activated carbon can adsorb the desired product along with the palladium.[11]
-
Co-precipitation of Product with Palladium Complexes: The product might precipitate out of solution along with palladium species.
-
Product Degradation: The conditions used for palladium removal (e.g., high temperature, extreme pH) may be degrading the this compound.
Solutions:
-
Thorough Washing: After scavenging, wash the scavenger or activated carbon cake with a fresh portion of the solvent to recover any adsorbed product.[11]
-
Optimize Scavenger-to-Palladium Ratio: Avoid using a large excess of the scavenger to minimize non-specific binding of your product.[11]
-
Recrystallization Solvent Selection: If using recrystallization, carefully choose a solvent system that maximizes the solubility of the palladium impurities while minimizing the solubility of your product, thus keeping the palladium in the mother liquor.[3]
-
Mild Scavenging Conditions: Use the mildest possible conditions (temperature, pH) that are effective for palladium removal to prevent product degradation.
Issue 3: Difficulty Filtering the Scavenger or Activated Carbon After Treatment
Potential Causes:
-
Fine Particle Size: The scavenger or activated carbon particles may be too small, leading to a clogged filter.[11]
-
Formation of a Gelatinous Precipitate: The reaction of the scavenger with palladium or other components in the mixture may form a difficult-to-filter solid.
Solutions:
-
Use of a Filter Aid: Employing a filter aid like Celite® can significantly improve filtration by creating a more porous filter cake.[13][14]
-
Alternative Separation Techniques: Consider using a scavenger in a cartridge format for easier separation.[11] For larger scale operations, pressure plate filters can be an efficient option.[15]
-
Centrifugation: In some cases, centrifugation followed by decantation of the supernatant can be an effective way to separate the solid scavenger.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often used in combination with a filter aid.[13]
-
Adsorption with Scavengers: Using materials that selectively bind to palladium. These can be silica-based, polymer-based, or activated carbon.[3][12]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[3]
-
Chromatography: Column chromatography can be used to separate the product from the catalyst.[13]
-
Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts.[13]
Q2: How do I choose the right palladium scavenger?
A2: The choice of scavenger depends on several factors, including the form of the palladium (e.g., Pd(0) vs. Pd(II)), the solvent, the temperature, and the nature of your product. It is often necessary to screen several scavengers to find the most effective one. Thiol-functionalized scavengers are often effective for a broad range of palladium species.[12]
Q3: What is activated carbon and how does it work for palladium removal?
A3: Activated carbon is a porous form of carbon with a large surface area. It can adsorb palladium species onto its surface.[16][17] It is a cost-effective option and can be used to decolorize the reaction mixture as well.[16] Some activated carbons are specifically designed for metal removal.[16]
Q4: How can I accurately measure the residual palladium concentration?
A4: The standard and most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3] Other techniques like Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF) can also be used.[3][4] For rapid in-process checks, colorimetric or fluorometric methods are available.[3][18][19]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
A5: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) limits for various elements.[5][6][7] The specific concentration limit in your final drug product will depend on the maximum daily dose of the drug.[2] It is crucial to consult the latest ICH guidelines and regional regulatory requirements.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with a Silica-Based Thiol Scavenger
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst (e.g., Pd/C) was used, perform a preliminary filtration through a pad of Celite® to remove the bulk of the catalyst.
-
Scavenger Addition: To the filtrate, add the silica-based thiol scavenger (typically 2-10 equivalents relative to the initial amount of palladium).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to recover any adsorbed product.
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze a sample of the product for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable solvent.
-
Addition of Activated Carbon: Add powdered activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or an elevated temperature for 1 to 18 hours.[20]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The filtration can be slow, so patience is required.
-
Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[11]
-
Concentration and Analysis: Combine the filtrate and washings and concentrate to obtain the purified product. Analyze for residual palladium.
Data Presentation
Table 1: Comparison of Different Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite®) | 80-95% (for heterogeneous catalysts) | Simple, fast, low cost | Ineffective for dissolved or colloidal palladium |
| Silica-Based Scavengers | >95% | High selectivity, broad applicability | Higher cost than activated carbon |
| Activated Carbon | 90-99% | Low cost, also removes color impurities | Can have lower selectivity, may adsorb product |
| Recrystallization | Variable | Can be highly effective for crystalline products | Not always applicable, can lead to yield loss |
Visualizations
Workflow for Palladium Removal
Caption: Decision workflow for selecting and implementing a palladium removal strategy.
Logical Relationship of Troubleshooting Steps
Caption: Logical flow from problem identification to potential causes and solutions for high palladium levels.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. onyxipca.com [onyxipca.com]
- 3. arborassays.com [arborassays.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 9. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Bromo-5-fluoropicolinic Acid
Welcome to the technical support guide for 6-Bromo-5-fluoropicolinic acid (CAS No. 1052714-46-1). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance on the stability, storage, and handling of this compound, presented in a practical, question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent degradation, it is recommended to protect the compound from light and moisture. Storage under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize the risk of oxidative degradation.
Q2: What is the recommended short-term storage temperature for this compound when in use?
For short-term storage during active use, it is best to keep the compound in a desiccator at room temperature. Always ensure the container is tightly sealed after each use to prevent the absorption of atmospheric moisture.
Q3: What is the general appearance of high-purity this compound?
High-purity this compound is typically a white to off-white or beige solid powder. Any significant deviation from this appearance, such as discoloration (e.g., turning yellow or brown) or clumping, may indicate degradation or the presence of impurities.
Q4: What solvents are recommended for dissolving this compound?
While quantitative solubility data is not extensively published, based on the properties of similar picolinic acids, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may have moderate solubility in other common organic solvents like tetrahydrofuran (THF), ethyl acetate, and acetonitrile. Picolinic acid itself is highly soluble in water, but the bromo and fluoro substituents on this derivative likely reduce its aqueous solubility. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale experiment.
Q5: What are the known chemical incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents. Contact with strong bases should also be avoided as they can deprotonate the carboxylic acid, and potentially lead to other reactions. Reactions with strong reducing agents should be approached with caution.
Troubleshooting Guide
Issue 1: The compound has discolored or changed in appearance.
-
Possible Cause: This is often a sign of degradation, which can be caused by exposure to light, moisture, or reactive atmospheric gases.
-
Troubleshooting Steps:
-
Assess the extent of discoloration: If the discoloration is minor and localized, it may be possible to use the remainder of the material if a purity check (e.g., by HPLC or NMR) confirms it is still within the required specifications for your experiment.
-
Consider the storage history: Was the container properly sealed? Was it exposed to light for an extended period? This can help identify the cause and prevent future occurrences.
-
Purification: If the material is deemed unusable, it may be possible to purify it. A common method for purifying similar carboxylic acids is to dissolve the compound in an alkaline aqueous solution (e.g., with sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate the purified carboxylic acid. The precipitate can then be collected by filtration, washed with cold water, and dried thoroughly.
-
Issue 2: Poor or inconsistent solubility in a chosen solvent.
-
Possible Cause: The solvent may not be appropriate for this compound, or the compound may have degraded, leading to less soluble impurities. The presence of moisture can also affect solubility in some organic solvents.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.
-
Perform a Small-Scale Solubility Test: Test the solubility in a range of solvents to find the most suitable one for your application. Consider polar aprotic solvents like DMF and DMSO for higher solubility.
-
Gentle Heating and Sonication: In some cases, gentle heating or sonication can help to dissolve the compound. However, be cautious with heating as it can also accelerate degradation if the compound is unstable in that solvent.
-
Purity Check: If solubility issues persist, it is advisable to check the purity of the compound to rule out degradation as the cause.
-
Issue 3: Unexpected side products or low yield in a reaction.
-
Possible Cause: The reactivity of the bromo and fluoro substituents on the pyridine ring can lead to unexpected side reactions. The carboxylic acid group can also participate in various reactions.
-
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Nucleophilic Substitution: The fluorine atom, being on an electron-deficient pyridine ring, could be susceptible to nucleophilic substitution, especially with strong nucleophiles or at elevated temperatures. If your reaction involves a nucleophile, consider if it could be displacing the fluoride.
-
Solvent Reactivity: Avoid using nucleophilic solvents like alcohols (e.g., methanol, ethanol) if your reaction is sensitive to fluoride displacement, as this can lead to ether byproducts.
-
Metal-Catalyzed Reactions: The bromo substituent is a common handle for cross-coupling reactions (e.g., Suzuki, Heck). Ensure your reaction conditions are specific for the desired transformation to avoid unwanted reactions at this site.
-
-
Protecting Groups: If the carboxylic acid is interfering with the desired reaction, consider protecting it as an ester (e.g., methyl or ethyl ester) before carrying out the reaction, and then deprotecting it in a subsequent step.
-
Analyze Byproducts: Isolate and characterize any significant byproducts. This can provide valuable clues about the undesired reaction pathway and help in optimizing the reaction conditions.
-
Data Summary
| Parameter | Recommendation |
| Long-Term Storage | Cool, dry, dark, tightly sealed, inert atmosphere |
| Short-Term Storage | Room temperature in a desiccator, tightly sealed |
| Appearance | White to off-white or beige solid powder |
| Incompatibilities | Strong oxidizing agents, strong bases |
| Hazardous Decomposition | CO, CO2, HBr, HF, Nitrogen Oxides |
Experimental Protocols
Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing or stirring.
-
Observe the compound after each addition to determine if it dissolves.
-
Continue adding solvent up to a defined volume (e.g., 1 mL) to estimate the solubility.
-
If the compound does not dissolve at room temperature, gentle warming (e.g., to 40-50 °C) can be attempted, but be mindful of potential degradation.
Visual Troubleshooting Guide
Technical Support Center: Managing Impurities in 6-Bromo-5-fluoropicolinic Acid
Welcome to the dedicated technical support center for 6-Bromo-5-fluoropicolinic acid. As a critical starting material in the synthesis of advanced pharmaceutical intermediates, particularly mGluR5 antagonists for neuropathic pain, ensuring its purity is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and manage impurities that may be encountered during the handling and use of this compound in your experiments.
This resource is structured to provide immediate, actionable insights in a question-and-answer format, addressing specific issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound.
Q1: What are the primary synthesis routes for this compound and how might they influence its impurity profile?
A1: While specific proprietary synthesis routes for this compound are not always publicly detailed, the synthesis of picolinic acids, in general, often involves the oxidation of the corresponding picoline (methylpyridine).[3] For this compound, a likely precursor would be 2-bromo-6-methyl-5-fluoropyridine.
A common synthetic approach for picolinic acids is the oxidation of the corresponding 2-methylpyridine derivative, often using strong oxidizing agents like potassium permanganate (KMnO4).[3] Based on this, potential process-related impurities could include:
-
Unreacted Starting Material: Residual 2-bromo-6-methyl-5-fluoropyridine.
-
Over-oxidation Products: Formation of pyridine dicarboxylic acids if the reaction is not well-controlled.
-
Incomplete Halogenation Byproducts: If the halogenation of the pyridine ring is a preceding step, incompletely brominated or fluorinated picolinic acids could be present.
-
Residual Solvents and Reagents: Trace amounts of solvents used during synthesis and work-up.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation.
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or TFA) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the main compound and can be used to identify and quantify impurities if their signals are resolved from the main component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for detecting volatile impurities, such as residual solvents.
Many commercial suppliers of this compound provide access to analytical data such as NMR, HPLC, and LC-MS to confirm the purity of their material.[4]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main peak for this compound.
Possible Causes & Troubleshooting Steps:
-
Contamination:
-
Action: First, ensure the unexpected peaks are not from your analytical system. Inject a blank (mobile phase) to check for carryover or solvent contamination. Use fresh, HPLC-grade solvents and well-cleaned vials.
-
-
Process-Related Impurities:
-
Unreacted Starting Material: If the synthesis starts from a substituted 2-picoline, this could be a likely impurity.
-
Identification: If you have a reference standard for the starting material, co-inject it to confirm its retention time. If not, LC-MS can help identify the peak by its molecular weight.
-
-
Side-Reaction Products: Over-oxidation or incomplete halogenation can lead to structurally related impurities.
-
Identification: LC-MS is the best tool here. Look for masses corresponding to related picolinic acid structures (e.g., with an additional carboxylic acid group or missing a halogen).
-
-
-
Degradation:
-
Action: If the sample has been stored for a long time or under improper conditions, degradation may have occurred. Analyze a freshly opened sample from a reputable supplier, if available, to compare profiles.
-
Workflow for Investigating Unexpected HPLC Peaks
References
Technical Support Center: Overcoming Poor Solubility of 6-Bromo-5-fluoropicolinic Acid
Welcome to the technical support center for handling 6-Bromo-5-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in various reaction solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your experiments proceed smoothly and efficiently.
Part 1: Troubleshooting Guide - Addressing Poor Solubility Head-On
This section is structured in a question-and-answer format to directly tackle the most common solubility issues encountered with this compound.
Question 1: My this compound is not dissolving in my primary reaction solvent. What are my immediate options?
Answer: Poor solubility is a common hurdle. Your immediate course of action should be a systematic exploration of the following techniques, starting with the least disruptive to your reaction conditions.
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[1][2][3] A modest increase in the reaction temperature can significantly improve the dissolution of your starting material. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Co-solvent System: Introducing a co-solvent is a powerful and widely used technique to enhance solubility.[4][5][6] A co-solvent, which is miscible with your primary solvent, can alter the overall polarity of the solvent system to better match that of the solute.[6][7]
-
Sonication: Applying ultrasonic energy can help break down solute agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.
Question 2: I've tried heating the mixture, but the solubility of this compound is still insufficient. How do I choose an appropriate co-solvent?
Answer: The selection of a co-solvent is critical and depends on the nature of your primary solvent and the reaction itself. The goal is to create a solvent blend with a polarity that is more favorable for dissolving the fluorinated picolinic acid derivative.
A logical approach to co-solvent selection is illustrated in the workflow below:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring 6-Bromo-5-fluoropicolinic Acid Reactions
Welcome to the dedicated technical support resource for monitoring chemical reactions involving 6-Bromo-5-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this crucial chemical intermediate. As a key building block in the synthesis of novel therapeutics, such as metabotropic glutamate receptor 5 (mGluR5) antagonists for neuropathic pain, robust and reliable reaction monitoring is paramount for ensuring optimal yield, purity, and process control.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of this compound and the formation of products due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.
HPLC Troubleshooting Guide
Question 1: I'm observing significant peak tailing for my this compound peak. What is the likely cause and how can I resolve it?
Answer: Peak tailing for acidic compounds like this compound is a common issue in RP-HPLC.[2] The primary cause is often secondary interactions between the acidic carboxyl group of your analyte and active sites, specifically acidic silanol groups (-Si-OH), on the silica-based stationary phase of the column.[2]
Here’s a systematic approach to troubleshoot and mitigate this issue:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the column's silanol groups is pH-dependent. At a mobile phase pH close to the pKa of this compound, you will have a mixed population of ionized and non-ionized species, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This will ensure the analyte is in its protonated, less polar form, leading to better retention and reduced interaction with silanols. Adding a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase is a common practice.[3]
-
-
Buffer Concentration: An inadequate buffer concentration can lead to localized pH shifts on the column as the sample is injected, causing peak distortion.[4]
-
Solution: Ensure your mobile phase is adequately buffered. An acetate or phosphate buffer at a concentration of 20-50 mM is typically effective.
-
-
Column Choice: Not all C18 columns are created equal. Older, "Type-A" silica columns have a higher density of acidic silanol groups.
-
Solution: Utilize a modern, high-purity "Type-B" silica column or an end-capped column. These columns have fewer accessible silanol groups, thus minimizing secondary interactions.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
Question 2: My retention times for this compound are drifting between injections. What should I investigate?
Answer: Retention time instability can compromise the reliability of your quantitative data. The root cause is often related to the HPLC system or the mobile phase.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase is a frequent cause of drifting retention times, especially when a new method is set up or after a gradient elution.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of the more volatile organic component) can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, variable retention times.
-
Solution: Perform regular pump maintenance. Check for pressure fluctuations and perform a flow rate accuracy test.
-
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific reaction mixture and available instrumentation.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
HPLC Workflow Diagram
Caption: A typical workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly for identifying byproducts. However, due to the low volatility of the carboxylic acid, derivatization is typically required.
GC-MS Troubleshooting Guide
Question 1: I'm not seeing a peak for this compound in my GC-MS analysis. What could be the problem?
Answer: The most likely reason is the non-volatile nature of the carboxylic acid. Carboxylic acids have high boiling points and can interact strongly with the stationary phase, leading to poor chromatography or no elution at all.
-
Derivatization: To make the analyte suitable for GC analysis, the carboxylic acid group must be derivatized to a more volatile ester form (e.g., a methyl or silyl ester).
-
Solution: Implement a derivatization step in your sample preparation. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or methylation are common approaches. For picolinic acids, derivatization to picolinyl esters has also been reported.[5]
-
-
Injector Temperature: If the injector temperature is too low, the derivatized analyte may not volatilize efficiently. Conversely, if it's too high, thermal degradation can occur.
-
Solution: Optimize the injector temperature. Start with a temperature around 250 °C and adjust as needed based on peak shape and response.
-
-
Column Choice: A polar column is generally not suitable for the analysis of derivatized carboxylic acids.
-
Solution: Use a non-polar or mid-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase.
-
Question 2: I'm observing broad or tailing peaks for my derivatized analyte. How can I improve the peak shape?
Answer: Poor peak shape in GC can be caused by several factors.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free acid can interact with the column, causing peak tailing.
-
Solution: Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent stoichiometry.
-
-
Active Sites in the GC System: Active sites in the injector liner or the column can lead to analyte adsorption and peak tailing.
-
Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned or replaced. Trimming a small portion (e.g., 10-20 cm) from the column inlet can also help.
-
-
Sample Degradation: Some halogenated compounds can be thermally labile.[6]
-
Solution: As mentioned, optimize the injector temperature to avoid degradation.
-
Experimental Protocol: A General GC-MS Approach (Post-Derivatization)
This protocol assumes successful derivatization to a methyl ester.
| Parameter | Recommendation |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis including the crucial derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time structural information about reactants, intermediates, and products without the need for sample workup or chromatography.[7][8]
NMR Troubleshooting Guide
Question 1: The peaks in my 1H NMR spectra are broad and poorly resolved, making it difficult to quantify the reaction progress. What can I do?
Answer: Peak broadening in NMR can arise from several sources, especially in a complex reaction mixture.
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.
-
Solution: Carefully shim the spectrometer on your sample before starting the reaction monitoring. If the reaction causes significant changes in the sample's magnetic susceptibility, periodic re-shimming may be necessary.
-
-
Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure your reagents and reaction vessel are free from paramagnetic metals.
-
-
Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, you may observe broadened peaks.
-
Solution: This is an inherent property of the system. Sometimes, changing the temperature can either slow down or speed up the exchange to a point where sharper peaks are observed.
-
Question 2: The chemical shifts of my peaks are drifting during the reaction. How do I accurately integrate them?
Answer: Changes in the bulk properties of the reaction mixture, such as solvent composition, temperature, and pH, can cause chemical shifts to drift over time.
-
Lock Signal: A stable lock signal is crucial.
-
Solution: Ensure you are using a deuterated solvent and that the lock is stable throughout the experiment.
-
-
Referencing:
-
Solution: Use an internal standard with a known chemical shift that is inert to the reaction conditions. This will provide a stable reference point for all spectra in the series.
-
-
Data Processing:
-
Solution: Modern NMR processing software has functions to align spectra, which can help to correct for minor shifts before integration.
-
Experimental Protocol: General Considerations for In-Situ NMR Monitoring
-
Solvent Selection: Choose a deuterated solvent in which all reactants and products are soluble and that is inert to the reaction conditions.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane) for quantitative analysis (qNMR).
-
Parameter Setup:
-
Select a pulse sequence that provides good quantitative results (e.g., a simple pulse-acquire with a sufficiently long relaxation delay).
-
The relaxation delay (d1) should be at least 5 times the longest T1 of the protons you wish to quantify.
-
Set up an arrayed experiment to acquire spectra at regular time intervals.
-
-
Data Acquisition: Start the reaction in the NMR tube (e.g., by injecting one of the reagents) and immediately begin data acquisition.
NMR Data Analysis Logic
Caption: Logical flow for processing and analyzing in-situ NMR reaction monitoring data.
Frequently Asked Questions (FAQs)
Q1: Which technique is best for monitoring my this compound reaction?
A1: The "best" technique depends on your specific needs.
-
HPLC is generally the preferred method for quantitative analysis due to its robustness, sensitivity, and high precision. It is ideal for determining reaction completion and product purity.
-
GC-MS is excellent for identifying volatile byproducts, but the need for derivatization adds a sample preparation step.
-
In-situ NMR is unparalleled for mechanistic studies and real-time monitoring without disturbing the reaction. It provides rich structural information but may be less sensitive than chromatographic methods.
Q2: How do I prepare my reaction sample for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.
-
Quench the Reaction: Take a small, accurately measured aliquot of the reaction mixture and immediately quench it to stop the reaction. This can be done by rapid cooling or by adding a quenching agent.
-
Dilute: Dilute the quenched aliquot with a solvent that is compatible with your HPLC mobile phase (ideally, the initial mobile phase composition). This prevents solvent effects that can distort peak shapes.[6]
-
Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.[6]
Q3: Can I use Mass Spectrometry with my HPLC?
A3: Absolutely. LC-MS is a very powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This would allow you to not only quantify the consumption of this compound but also to identify and track the formation of products and byproducts by their mass-to-charge ratio. For this compound, an electrospray ionization (ESI) source in negative ion mode would likely be very effective for detecting the deprotonated molecule [M-H]-.
References
- 1. nbinno.com [nbinno.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]
- 4. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
1H NMR and 13C NMR analysis of 6-Bromo-5-fluoropicolinic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-5-fluoropicolinic Acid
Abstract
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for this compound. As a halogenated pyridine derivative, this compound presents a unique spectroscopic challenge and opportunity due to the interplay of its electron-withdrawing substituents and the influence of the ¹⁹F nucleus on both proton and carbon spectra. This document, intended for researchers and drug development professionals, details the theoretical basis for predicting chemical shifts and coupling constants, offers a comparative perspective against simpler analogues, and provides a robust experimental protocol for empirical data acquisition.
Introduction: The Structural Significance of this compound
This compound is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine scaffold—governs its chemical reactivity and potential biological activity. Therefore, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework and the electronic environment of each nucleus.[4]
This guide explains the causality behind the expected spectral features, focusing on the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns that are critical for positive identification.
Molecular Structure and Key NMR-Active Nuclei
The analysis of this compound hinges on understanding the electronic effects of its constituent parts. The pyridine nitrogen, carboxylic acid, fluorine, and bromine are all electron-withdrawing, which significantly deshields the aromatic protons and carbons, shifting their signals downfield compared to benzene (δ ≈ 7.27 ppm).[5] The key to the analysis lies in observing the spin-spin coupling between the ¹⁹F nucleus (spin I = ½, 100% natural abundance) and the neighboring ¹H and ¹³C nuclei.
References
mass spectrometry fragmentation pattern of 6-Bromo-5-fluoropicolinic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-5-fluoropicolinic Acid
Authored by: A Senior Application Scientist
This guide presents a predictive analysis of the (C₆H₄BrFNO₂), a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles of its constituent chemical moieties—picolinic acid, brominated aromatics, and fluorinated aromatics—to provide a robust, predictive framework for its characterization. We will compare the expected fragmentation pathways in both positive and negative electrospray ionization (ESI) modes, offering researchers a validated starting point for method development and structural confirmation.
The structural features of this compound—a carboxylic acid at the 2-position, a bromine atom, and a fluorine atom on the pyridine ring—create a unique electronic environment that dictates its fragmentation behavior. The acidity of the carboxyl group, the well-documented lability of the carboxyl group on the picolinic acid scaffold, and the influence of the electronegative halogens are all critical factors. Understanding these fragmentation pathways is paramount for unambiguous identification in complex matrices and for metabolism studies.
Pillar 1: Predicted Fragmentation Pathways & Mechanistic Insights
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates molecular structure by ionizing a compound and breaking it down into smaller, charged fragments. The resulting pattern is a structural fingerprint. For this compound, we anticipate distinct and informative fragmentation patterns under negative and positive ionization modes.
Negative Ion Mode (ESI-): The Dominant Pathway of Decarboxylation
In negative ion mode, ESI will readily deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion. For picolinic acid and its derivatives, the most characteristic and energetically favorable fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a mass loss of 44.01 Da.[1][2] This decarboxylation is a well-studied process, often proceeding through a stabilized intermediate.[3][4]
The resulting fragment is a 2-bromo-3-fluoropyridinyl carbanion. This ion's stability is enhanced by the inductive effects of the halogen substituents. This decarboxylation event is expected to be the most prominent transition in MS/MS experiments and serves as a diagnostic marker for the picolinic acid core.
Positive Ion Mode (ESI+): A More Complex Fragmentation Landscape
In positive ion mode, protonation is likely to occur at the most basic site, the pyridine ring nitrogen, forming the [M+H]⁺ ion. The fragmentation of this protonated molecule is generally more complex than the negative ion pathway. Common fragmentation routes for protonated carboxylic acids include the loss of water (H₂O, 18.01 Da) and the loss of the entire formic acid group (HCOOH, 46.01 Da).[5][6]
Further fragmentation could involve the sequential or competitive loss of the halogen atoms. The loss of a bromine radical (Br•) is a possibility, though less common in ESI than in higher-energy methods like electron ionization.[7] Cleavage of the C-Br bond would result in a significant mass loss. The high strength of the C-F bond makes the loss of fluorine less probable.
Pillar 2: Comparative Analysis of Predicted Key Fragments
To facilitate identification, the following table summarizes the predicted exact masses of the parent ion and key fragment ions for this compound. Note the characteristic isotopic signature of bromine: fragments containing bromine will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[8]
| Ionization Mode | Ion Species | Description | Predicted m/z (⁷⁹Br Isotope) | Predicted m/z (⁸¹Br Isotope) | Key Diagnostic Feature |
| Negative (ESI-) | [M-H]⁻ | Deprotonated Molecular Ion | 218.9258 | 220.9238 | Isotopic pattern confirms Br presence. |
| [M-H-CO₂]⁻ | Decarboxylation Product | 174.9153 | 176.9133 | Primary Fragment. Confirms picolinic acid scaffold.[1][2] | |
| Positive (ESI+) | [M+H]⁺ | Protonated Molecular Ion | 220.9414 | 222.9394 | Isotopic pattern confirms Br presence. |
| [M+H-H₂O]⁺ | Loss of Water | 202.9309 | 204.9289 | Common loss from carboxylic acids.[6] | |
| [M+H-HCOOH]⁺ | Loss of Formic Acid | 174.9519 | 176.9499 | Loss of the entire carboxyl group. | |
| [C₆H₃FN]⁺ | Loss of Br and COOH | 94.0295 | 94.0295 | Fragment resulting from multiple losses. |
Pillar 3: Self-Validating Experimental Protocol
This protocol provides a robust starting point for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be self-validating by acquiring data in both polarity modes to observe the complementary fragmentation patterns described above.
Step 1: Sample & Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and methanol. This concentration is a typical starting point for modern ESI-MS instruments.
Step 2: Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Ramp linearly from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Step 3: Mass Spectrometry (MS) Parameters
-
Instrument: A tandem quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Perform separate acquisitions in both Positive (ESI+) and Negative (ESI-) modes.
-
Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-)
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂): 800 L/hr at 350 °C
-
MS1 Scan: Scan from m/z 50 to 300 to detect the parent ion.
-
MS/MS (Product Ion Scan):
-
Select the [M-H]⁻ ions (m/z 218.9 and 220.9) as precursors in negative mode.
-
Select the [M+H]⁺ ions (m/z 220.9 and 222.9) as precursors in positive mode.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments. The optimal energy for the primary [M-H-CO₂]⁻ transition is likely to be low (10-15 eV) due to its facility.
-
Visualization of Predicted Fragmentation and Workflow
The following diagrams illustrate the most probable fragmentation pathway and the experimental workflow.
Caption: Predicted primary fragmentation of this compound in negative ESI mode.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Halopicolinic Acid Reactivity: A Comparative Analysis of 6-Bromo-5-fluoropicolinic Acid
Introduction: The Strategic Importance of Halopicolinic Acids in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the precise and strategic introduction of molecular complexity. Among these, halopicolinic acids stand out as privileged scaffolds. This guide focuses specifically on 6-Bromo-5-fluoropicolinic acid , a key intermediate used in the synthesis of high-value molecules, including metabotropic glutamate receptor 5 (mGluR5) antagonists for neuropathic pain management.[1]
The purpose of this document is to provide an in-depth, objective comparison of the reactivity of this compound with its chloro- and other halo-substituted analogs. We will move beyond simple reactivity trends to explore the underlying mechanistic principles that govern their behavior in two of the most critical transformations in a synthetic chemist's toolkit: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Understanding these nuances is paramount for rational reaction design, process optimization, and the efficient synthesis of target molecules.
Part 1: Foundational Principles of Halogen Reactivity on the Picolinic Acid Scaffold
The reactivity of a C-X (Carbon-Halogen) bond on an aromatic ring like picolinic acid is not monolithic; it is dictated by the specific reaction class. The two primary pathways diverge based on fundamentally different properties of the halogen substituent.
-
Palladium-Catalyzed Cross-Coupling: Reactivity is governed by the Carbon-Halogen Bond Dissociation Energy (BDE) . The reaction's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker bond is cleaved more easily, leading to faster reaction kinetics and milder required conditions.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Reactivity is controlled by two factors: the electronegativity of the halogen, which influences the electrophilicity of the carbon it's attached to, and its ability to act as a leaving group . The pyridine nitrogen atom strongly withdraws electron density, particularly from the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack.[4]
The interplay of these factors is visualized below.
Caption: Dueling reactivity drivers for halogens in key synthetic transformations.
Part 2: The Workhorse Transformation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely used method for forming C-C bonds.[5] Its utility with halopicolinic acids is critical for elaborating the core structure.
Mechanistic Insight: Why Bromides Excel
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-limiting step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.
The reactivity order for halides in this step is consistently I > Br > OTf > Cl.[2] This is a direct consequence of the C-X bond strength:
-
C-Br Bond: Weaker and more polarizable, facilitating facile insertion by the electron-rich palladium catalyst.[2]
-
C-Cl Bond: Stronger, requiring more energy to break. This often necessitates higher temperatures, higher catalyst loadings, and specialized, highly active (and often expensive) phosphine ligands to achieve comparable yields to bromides.
-
C-F Bond: Exceptionally strong and generally considered unreactive in standard Suzuki couplings, though specialized methods for C-F activation exist.[7]
For this compound, this means the bromine at the 6-position is the primary reactive handle for cross-coupling, while the fluorine at the 5-position remains inert, acting as a powerful electronic modifier.
Comparative Performance Data
The following table summarizes expected outcomes from a competitive Suzuki-Miyaura coupling experiment, illustrating the superior performance of the bromo-substituted substrate.
| Substrate | Halogen at C-6 | Typical Conditions | Expected Yield | Commentary |
| This compound | Bromo | Pd(PPh₃)₄ (2 mol%), Na₂CO₃, DME/H₂O, 85 °C, 4h | >90% | Highly reactive. Reaction proceeds cleanly under standard conditions with low catalyst loading. |
| 6-Chloro-5-fluoropicolinic acid | Chloro | Pd₂(dba)₃ (4 mol%), SPhos (8 mol%), K₃PO₄, Toluene/H₂O, 110 °C, 18h | 60-75% | Significantly less reactive. Requires more advanced catalyst systems, stronger bases, and higher temperatures. |
| 6-Fluoro-picolinic acid | Fluoro | Standard Suzuki Conditions | <1% | Unreactive. The C-F bond is too strong for oxidative addition under these conditions. |
Note: This data is illustrative, based on established reactivity principles.[2][8][9] Actual yields may vary based on the specific boronic acid and precise conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative coupling of this compound with 4-methoxyphenylboronic acid.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under argon, stir Pd(OAc)₂ and PPh₃ in a small amount of DME for 15 minutes. This in-situ formation of the Pd(0) species can improve reproducibility.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add DME and water (typically a 4:1 to 5:1 ratio).
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the pre-formed catalyst solution (or the solids directly if not pre-formed) to the reaction mixture.
-
Heating: Heat the reaction to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the picolinic acid product.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Part 3: Site Activation and Displacement: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. Halopicolinic acids are excellent substrates for this reaction.
Mechanistic Insight: The Role of Activation and Leaving Group Ability
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the electron-poor carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the halide leaving group.
Caption: Mechanism of SNAr, showing activation and stabilization in the picolinic acid system. (Note: Diagram is a schematic representation of the process).
In this compound:
-
Activation: The carbon at the 6-position is highly electrophilic. Its electron density is strongly withdrawn by the ortho-nitrogen and the adjacent, highly electronegative fluorine atom via the inductive effect. This makes it extremely susceptible to nucleophilic attack.[11]
-
Leaving Group Ability: The ability of the halide to depart is related to its stability as an anion. The general trend for leaving group ability is I > Br > Cl > F. Bromide is an excellent leaving group.
-
The Fluorine Paradox: While fluorine is a poor leaving group, its unparalleled ability to activate the ring for nucleophilic attack is its most significant contribution in this context. The presence of the 5-fluoro substituent dramatically increases the reactivity of the C-Br bond at the 6-position towards nucleophiles compared to a non-fluorinated analog.
Comparative Reactivity
-
This compound vs. 6-Chloro-5-fluoropicolinic acid: The bromo-derivative will react faster and under milder conditions than the chloro-derivative because bromide is a better leaving group than chloride. However, due to the powerful activation provided by the nitrogen and fluorine, the chloro-derivative is still a viable substrate, though it may require higher temperatures or longer reaction times.
-
This compound vs. 5-Bromo-6-fluoropicolinic acid: In this hypothetical isomer, the fluorine is now the leaving group. As F⁻ is a very poor leaving group, SNAr at the 6-position would be extremely difficult, making the 6-bromo isomer far superior for this transformation.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a vial or round-bottom flask, add this compound and the base (K₂CO₃).
-
Solvent and Nucleophile Addition: Add the polar aprotic solvent (DMSO) followed by the nucleophile (morpholine).
-
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require screening.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and acidify with 1M HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and then a minimal amount of a cold non-polar solvent like diethyl ether to remove organic-soluble impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or flash chromatography.
Part 4: Head-to-Head Summary and Strategic Application
The choice between different halopicolinic acids is a strategic decision based on the desired chemical transformation, cost, and reaction efficiency.
| Feature | This compound | 6-Chloro-5-fluoropicolinic acid | 5-Bromo-6-fluoropicolinic acid |
| Suzuki-Miyaura Coupling | Excellent. The go-to substrate for reliable C-C bond formation at C-6. | Viable but Challenging. Requires harsher conditions and specialized catalysts. | Poor. C-F bond is unreactive; C-Br bond is at the less-activated C-5 position. |
| SNAr Reactivity (at C-6) | Excellent. Optimal balance of strong ring activation and a very good leaving group. | Good. Strong activation allows for reaction, but chloride is a poorer leaving group than bromide. | Very Poor. Fluorine is a very poor leaving group. |
| Cost & Availability | Generally available but can be more expensive than chloro-analogs. | Often more economical and available from a wider range of suppliers.[2] | Less common synthetic intermediate. |
| Primary Application | Versatile building block for both cross-coupling and SNAr at the 6-position. | Cost-effective alternative for SNAr reactions, particularly at scale. | Primarily used when functionalization at the 5-position is desired. |
Expert Recommendations:
-
For maximum versatility and reliability in research and development , especially for palladium-catalyzed cross-coupling reactions, This compound is the superior choice . Its high reactivity ensures cleaner reactions, higher yields, and milder conditions.
-
For large-scale synthesis where the key transformation is an SNAr reaction , a 6-chloro-analog might be considered if a cost-benefit analysis shows that the savings on the starting material outweigh the potential costs of more demanding reaction conditions (energy, specialized catalysts, longer cycle times).
-
The fluorine atom at the 5-position should be viewed primarily as a powerful activating and modulating group , not as a reactive handle for common transformations.
Conclusion
This compound stands out as a highly versatile and reactive building block for pharmaceutical and chemical synthesis. Its reactivity profile is dominated by the C-Br bond at the 6-position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, far outperforming its chloro- and fluoro-analogs. Simultaneously, the pyridine nitrogen and the 5-fluoro substituent work in concert to highly activate this same position for nucleophilic aromatic substitution, with the bromide acting as an efficient leaving group. By understanding the distinct mechanistic principles that govern these transformations, researchers can strategically leverage the unique attributes of this compound to construct complex molecular architectures with precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for 6-Bromo-5-fluoropicolinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular design. 6-Bromo-5-fluoropicolinic acid stands as a valuable reagent, frequently employed in cross-coupling reactions to introduce the 5-fluoro-2-carboxypyridyl moiety. However, a comprehensive understanding of its alternatives can unlock new synthetic pathways, offer advantages in reactivity and cost, and provide avenues for structural diversification. This guide provides an in-depth, objective comparison of halogenated and non-halogenated alternatives to this compound, supported by established chemical principles and illustrative experimental data.
Introduction to this compound and Its Synthetic Utility
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its utility is primarily centered on its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The bromine atom at the 6-position provides a reactive handle for the introduction of a wide array of substituents, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final products. This compound is of particular interest in medicinal chemistry, where the picolinic acid scaffold is a known pharmacophore and the fluorine substituent can enhance binding affinity and pharmacokinetic profiles. For instance, it is a crucial building block in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists for the treatment of neuropathic pain.[1][2]
Halogenated Alternatives: A Reactivity-Based Comparison
The most direct alternatives to this compound are its chloro and iodo counterparts: 6-chloro-5-fluoropicolinic acid and 6-iodo-5-fluoropicolinic acid. The choice between these halogenated analogs is primarily governed by the well-established reactivity trend in palladium-catalyzed cross-coupling reactions, which follows the order of C-I > C-Br > C-Cl for the ease of oxidative addition to the palladium(0) catalyst.[3][4]
Reactivity Profile
-
6-Iodo-5-fluoropicolinic Acid (The High-Reactivity Option): The weaker carbon-iodine bond makes this analog the most reactive of the three. This heightened reactivity often translates to milder reaction conditions (lower temperatures, shorter reaction times) and can be beneficial when dealing with sensitive substrates or when aiming for high yields in challenging coupling reactions. However, this increased reactivity can sometimes lead to undesired side reactions, and iodo compounds are typically the most expensive of the halogenated series.
-
This compound (The Balanced Intermediate): This reagent offers a good balance between reactivity and stability. It is generally reactive enough for most standard cross-coupling protocols while being more stable and less prone to side reactions than its iodo counterpart. It is often the "go-to" reagent for initial synthetic explorations.
-
6-Chloro-5-fluoropicolinic Acid (The Cost-Effective, Less Reactive Option): The strong carbon-chlorine bond renders this analog the least reactive. Consequently, its successful use in cross-coupling reactions often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to facilitate the challenging oxidative addition step.[5] Despite its lower reactivity, the significantly lower cost of chloro-aromatics makes this a highly attractive option for large-scale synthesis where process optimization can overcome the initial reactivity hurdles.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table provides a qualitative and quantitative comparison of the expected performance of the three halogenated picolinic acids in a typical Suzuki-Miyaura coupling with phenylboronic acid.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 6-Iodo-5-fluoropicolinic acid | High | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 2-4 h | Excellent (>90%) |
| This compound | Medium | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90-100 °C, 6-12 h | Good to Excellent (70-95%) |
| 6-Chloro-5-fluoropicolinic acid | Low | Pd₂(dba)₃/XPhos, K₃PO₄, dioxane, 110 °C, 12-24 h | Moderate to Good (50-80%) |
Note: The yields are estimates based on general reactivity trends and may vary depending on the specific boronic acid partner and optimization of reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopicolinic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-halopicolinic acid with an arylboronic acid.
Materials:
-
6-Halopicolinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or DME/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the 6-halopicolinic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Non-Halogenated Alternatives: Expanding the Synthetic Toolbox
Beyond simple halogen exchange, several non-halogenated alternatives to this compound offer unique synthetic advantages and allow for the introduction of different functionalities.
Boronic Acid and Ester Derivatives: Reversing the Polarity
Instead of an electrophilic coupling partner, the picolinic acid scaffold can be transformed into a nucleophilic reagent by introducing a boronic acid or a boronic ester at the 6-position. This approach, to generate 5-fluoro-picolinic acid-6-boronic acid or its esters, allows for participation in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides.
Advantages:
-
Versatility: Access to a vast library of commercially available aryl and heteroaryl halides as coupling partners.
-
Orthogonal Reactivity: Enables synthetic strategies where the picolinic acid moiety acts as the nucleophile.
Challenges:
-
Synthesis: Requires the synthesis of the boronic acid derivative from a suitable precursor, which may add steps to the overall synthetic route.
-
Stability: Boronic acids can be prone to protodeboronation under certain conditions.
Experimental Workflow: Synthesis and Application of a Picolinic Acid Boronic Ester
Caption: Workflow for the synthesis and application of a picolinic acid boronic acid.
Tetrazole Bioisosteres: Mimicking the Carboxylic Acid
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization. A tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with potentially improved metabolic stability and cell permeability.[6][7] In this context, a viable alternative to this compound would be 5-(6-bromo-5-fluoropyridin-2-yl)-1H-tetrazole .
Advantages:
-
Improved Pharmacokinetic Properties: Can lead to better drug-like properties in the final molecule.
-
Novel Chemical Space: Provides access to a different class of compounds with potentially new biological activities.
Challenges:
-
Multi-step Synthesis: The synthesis of the tetrazole ring typically involves the conversion of a nitrile, which adds synthetic steps.
-
Different Reactivity: While the bromo-pyridine core remains for cross-coupling, the overall electronic nature of the molecule is altered, which may require re-optimization of reaction conditions.
Decarboxylative Cross-Coupling: A Halogen-Free Approach
A more recent and innovative alternative involves the direct use of a picolinic acid derivative in a decarboxylative cross-coupling reaction. In this approach, the carboxylic acid group itself facilitates the reaction, leading to the formation of a new carbon-carbon bond at the 2-position of the pyridine ring with the expulsion of carbon dioxide. While this is not a direct replacement for reactions at the 6-position, it represents an alternative strategy for the functionalization of the picolinic acid scaffold without the need for a halogen.[8]
Advantages:
-
Atom Economy: Avoids the use of halogens and the generation of halide waste.
-
Direct Functionalization: Allows for the direct coupling of the picolinic acid core.
Challenges:
-
Substrate Scope: The scope of this reaction may be more limited compared to traditional cross-coupling methods.
-
Reaction Conditions: May require specific catalysts and conditions to promote decarboxylation and coupling.
Conclusion and Future Perspectives
While this compound remains a workhorse in organic synthesis, a thorough evaluation of its alternatives is crucial for the modern synthetic chemist. The choice of reagent should be guided by a careful consideration of factors such as desired reactivity, cost, scale, and the overall synthetic strategy.
-
For rapid synthesis and high yields on a small scale, 6-iodo-5-fluoropicolinic acid is often the preferred choice.
-
For a balance of reactivity and cost, This compound is a reliable option.
-
For large-scale and cost-driven syntheses, 6-chloro-5-fluoropicolinic acid presents a viable, albeit more challenging, alternative.
-
For exploring new chemical space and optimizing drug-like properties, non-halogenated alternatives such as boronic acid derivatives and tetrazole bioisosteres offer exciting possibilities.
-
Decarboxylative coupling represents an emerging, greener approach for the functionalization of the picolinic acid core.
The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of less reactive chloro-aromatics. Furthermore, the exploration of novel bioisosteres and innovative C-H activation and decarboxylative strategies will continue to enrich the synthetic chemist's toolbox, enabling the efficient and creative construction of complex molecules.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Validation of 6-Bromo-5-fluoropicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-Bromo-5-fluoropicolinic acid is a critical building block in the development of novel therapeutics, particularly as a precursor to mGluR5 antagonists for the treatment of neuropathic pain.[1][2] This guide provides an in-depth, comparative analysis of two distinct synthetic routes to a key precursor, 6-bromo-5-fluoro-2-methylpyridine, and its subsequent conversion to the target acid. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to select and validate the optimal synthetic strategy for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of highly substituted pyridines, such as this compound, presents a unique set of challenges. The regioselective introduction of multiple, electronically diverse substituents onto the pyridine ring requires careful strategic planning. Furthermore, the inherent reactivity of the pyridine nucleus necessitates mild and selective reaction conditions to avoid unwanted side reactions and ensure high yields of the desired product. This guide will compare two plausible synthetic pathways: Route A , which employs a "late-stage oxidation" strategy, and Route B , which relies on a "Sandmeyer reaction" approach.
Route A: The Late-Stage Oxidation Approach
This synthetic strategy focuses on first constructing the fully substituted pyridine ring with a methyl group at the 2-position, which is then oxidized to the desired carboxylic acid in the final step. This approach can be advantageous if the starting picoline is readily available or if the carboxylic acid functionality is incompatible with the preceding reaction conditions.
Experimental Protocol: Route A
Step A1: Synthesis of 2-Amino-5-bromo-6-picoline
-
To a solution of 2-amino-6-picoline (1.0 eq) in acetonitrile, a solution of sodium bromide (1.1 eq) and sodium bromate (0.55 eq) in water is added under ice bath cooling.
-
Concentrated sulfuric acid (1.5 eq) is then added dropwise, maintaining the temperature below 5°C.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/petroleum ether mixture to afford 2-amino-5-bromo-6-picoline.[3]
Step A2: Synthesis of 5-Bromo-2-fluoro-6-picoline
-
2-Amino-5-bromo-6-picoline (1.0 eq) is dissolved in anhydrous hydrogen fluoride in a tetrafluoroethylene vessel at -78°C.
-
Sodium nitrite (1.1 eq) is added portion-wise, maintaining the low temperature.
-
The reaction mixture is stirred at a temperature between -5°C and 5°C for 30 minutes and then warmed to 30-70°C for an additional 30-60 minutes.
-
The reaction is quenched by pouring it onto a mixture of ice and water, followed by neutralization with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
Purification by recrystallization from an ethyl acetate/petroleum ether system yields 5-bromo-2-fluoro-6-picoline.[3]
Step A3: Oxidation to this compound
-
5-Bromo-2-fluoro-6-picoline (1.0 eq) is dissolved in a suitable solvent, such as aqueous nitric acid.[4]
-
The solution is heated to an elevated temperature (e.g., 180-370°C) under pressure (e.g., 20-500 atm).[4]
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization.
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A.
Discussion of Route A
The late-stage oxidation approach leverages a Sandmeyer-like reaction for the introduction of the fluorine atom, a transformation known for its reliability in aromatic systems.[5] The initial bromination of 2-amino-6-picoline is a standard electrophilic aromatic substitution. The critical step in this route is the final oxidation of the methyl group. This transformation can require harsh conditions, such as high temperatures and pressures with strong oxidizing agents like nitric acid or potassium permanganate.[4][6] These conditions may not be compatible with the halogen substituents on the pyridine ring, potentially leading to side reactions and lower yields. However, if a mild and selective oxidation method can be employed, this route offers a convergent and potentially high-yielding pathway.
Route B: The Sandmeyer Reaction Approach
This route introduces the bromine atom via a Sandmeyer reaction on an amino-functionalized pyridine precursor. The carboxylic acid functionality is introduced earlier in the synthesis, potentially from a nitrile precursor, which can then be hydrolyzed.
Experimental Protocol: Route B
Step B1: Synthesis of 6-Amino-5-fluoropicolinonitrile
-
Starting from a suitable precursor such as 6-chloro-5-fluoropicolinonitrile, amination is carried out using a source of ammonia (e.g., aqueous ammonia) in a suitable solvent like DMSO at elevated temperatures.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification is achieved by recrystallization.
Step B2: Sandmeyer Bromination to 6-Bromo-5-fluoropicolinonitrile
-
6-Amino-5-fluoropicolinonitrile (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (HBr).
-
The mixture is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature.[7]
-
The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr at an elevated temperature (e.g., 60-80°C).
-
The reaction mixture is stirred until the evolution of nitrogen gas ceases.
-
After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product, 6-bromo-5-fluoropicolinonitrile, is purified by column chromatography or recrystallization.[8]
Step B3: Hydrolysis to this compound
-
6-Bromo-5-fluoropicolinonitrile (1.0 eq) is refluxed in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Workflow Diagram: Route B
Caption: Synthetic workflow for Route B.
Discussion of Route B
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens.[7] This route strategically places the Sandmeyer bromination as a key step. The hydrolysis of the nitrile to the carboxylic acid is a robust and high-yielding transformation, typically proceeding under acidic or basic conditions. A potential challenge in this route is the synthesis of the starting material, 6-amino-5-fluoropicolinonitrile. However, if this precursor is accessible, Route B offers a more classical and potentially milder alternative to the late-stage oxidation of a methyl group.
Comparative Analysis and Data Summary
The choice between Route A and Route B will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and conditions.
| Parameter | Route A: Late-Stage Oxidation | Route B: Sandmeyer Reaction |
| Starting Material | 2-Amino-6-picoline | 6-Amino-5-fluoropicolinonitrile |
| Key Transformation | Oxidation of a methyl group | Sandmeyer bromination |
| Potential Advantages | Convergent synthesis; potentially fewer steps if starting picoline is readily available. | Milder final step (hydrolysis); avoids harsh oxidation conditions. |
| Potential Challenges | Harsh oxidation conditions may lead to side reactions and lower yields. | Synthesis of the starting aminonitrile may be multi-step. |
| Reagent & Safety | Requires handling of strong oxidizing agents and potentially high pressures. | Involves the formation of a diazonium salt, which can be unstable. |
| Overall Yield | Highly dependent on the efficiency of the oxidation step. | Potentially more predictable and higher yielding if the starting material is available. |
Conclusion and Recommendations
Both Route A and Route B present viable synthetic pathways to this compound.
-
Route A (Late-Stage Oxidation) is a compelling option if a mild and selective method for the oxidation of the 2-methyl group can be established. This would make the synthesis highly efficient, especially for large-scale production. However, without such a method, the harsh conditions required could be a significant drawback.
-
Route B (Sandmeyer Reaction) represents a more traditional and arguably more predictable approach. The key transformations, Sandmeyer bromination and nitrile hydrolysis, are well-established and generally high-yielding. The main consideration for this route is the accessibility of the starting 6-amino-5-fluoropicolinonitrile.
For research and development purposes, Route B is likely the more reliable and readily validated pathway , given the well-documented nature of the Sandmeyer reaction and nitrile hydrolysis. For process development and scale-up, further investigation into optimizing the final oxidation step of Route A could unlock a more cost-effective and streamlined synthesis.
Ultimately, the optimal synthetic route will be determined by a thorough experimental validation in the laboratory, taking into account the specific constraints and objectives of the research program.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo-5-fluoropicolinonitrile | CymitQuimica [cymitquimica.com]
A Technical Guide to the Structure-Activity Relationship of Halogenated Picolinic Acids, Featuring 6-Bromo-5-fluoropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of picolinic acid analogs, with a special focus on the influence of halogenation. While direct comparative data on a wide range of 6-Bromo-5-fluoropicolinic acid analogs is limited in published literature, this document synthesizes broader findings on related halogenated picolinates to establish a robust structure-activity relationship (SAR) framework. We will explore its primary role as a high-value synthetic intermediate and contextualize its potential bioactivity by examining analogs.
Introduction: The Picolinic Acid Scaffold in Medicinal Chemistry
Picolinic acid, a simple pyridine-based scaffold, is a "privileged" structure in drug discovery and agrochemistry. It is a naturally occurring metabolite of L-tryptophan and functions as a natural metal ion chelator.[1][2] This intrinsic chelating ability, mediated by the pyridine nitrogen and the carboxylate oxygen, is fundamental to the diverse biological activities exhibited by its derivatives, which range from antimicrobial and anticancer to herbicidal effects.[2][3][4][5][6]
The compound this compound (CAS: 1052714-46-1) is a key example of a highly functionalized picolinic acid derivative.[7] Its primary role identified in the literature is not as a direct bioactive agent, but as a critical building block in the synthesis of complex molecules, most notably metabotropic glutamate receptor 5 (mGluR5) antagonists for the treatment of neuropathic pain.[7][8] The strategic placement of the bromo and fluoro groups provides synthetic handles for elaboration while modulating the electronic properties of the pyridine ring, making it an invaluable intermediate for creating targeted therapeutics.[8]
The Influence of Halogenation on Biological Activity
The introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern medicinal chemistry for optimizing drug candidates. In the context of the picolinic acid scaffold, halogenation profoundly impacts several key parameters:
-
Lipophilicity: Halogens increase the molecule's lipophilicity (hydrophobicity), which can enhance its ability to cross cellular membranes. A quantitative structure-activity relationship (QSTR) study of picolinic acid analogs identified hydrophobicity (logP) as one of the two most critical molecular descriptors governing toxicity and cell growth inhibition.[9]
-
Electronic Effects: Halogens are electron-withdrawing, which can alter the pKa of the carboxylic acid and the electron density of the pyridine ring. This influences the strength of metal chelation and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.
-
Metabolic Stability: Halogenation, particularly fluorination, can block sites of metabolic oxidation, thereby increasing the half-life of the compound in vivo.
The presence of both bromine and fluorine in this compound suggests a design intended to leverage these effects, creating a synthetically versatile and potentially more stable core for further derivatization.
Comparative Biological Activities of Picolinic Acid Analogs
While this compound is primarily a synthetic intermediate, examining the bioactivity of other picolinic acid analogs, including halogenated variants, provides a basis for understanding its potential.
Antimicrobial Activity
Picolinic acid and its derivatives exhibit broad-spectrum antimicrobial activity.[1][3][10] The proposed mechanism often involves the chelation of essential metal ions like zinc (Zn²⁺) and iron (Fe²⁺), which disrupts microbial enzymes involved in critical processes like DNA replication.[9]
| Compound/Analog | Target Organism(s) | Activity Metric (MIC) | Key Findings & Reference |
| Picolinic Acid | S. aureus, P. aeruginosa, B. subtilis, C. albicans | 0.02 - 0.78 mg/mL (pH 5.0) | Demonstrates strong antimicrobial activity, particularly at lower pH.[10] |
| Picolinic Acid | S. marcescens, K. pneumoniae, E. coli, B. cereus | 0.5 mg/mL | Shows broad-spectrum antibacterial properties against various food-contaminating bacteria.[1] |
| Metal Picolinates (Cu, Co, Ni, Zn) | M. luteus, S. marcescens, B. subtilis, K. pneumoniae | 0.5 mg/mL | Metal complexes of picolinic acid show potent antibacterial activity, highlighting the role of metal chelation.[11][12] |
| Ethylfusaric Acid A & B | Staphylococcus aureus strains (including MRSA) | 16 - 32 µg/mL | Esterified derivatives of picolinic acid show enhanced activity against Gram-positive bacteria.[3] |
| Halogenated Coumarin Derivatives | Gram-positive and Gram-negative bacteria | Not specified, but activity is enhanced | Studies on other heterocyclic scaffolds show that di-halogenation (e.g., with bromo and chloro groups) enhances antimicrobial potential.[13] |
Anticancer and Cytotoxic Activity
The ability of picolinates to chelate metal ions is also central to their anticancer activity. By sequestering zinc and iron, these compounds can inhibit zinc-finger transcription factors and other metalloenzymes that are critical for cancer cell proliferation and division.[2][9]
| Compound/Analog | Cell Line(s) | Activity Metric (IC₅₀ / LC₅₀) | Key Findings & Reference |
| Picolinic Acid | Ehrlich ascites tumor cells (in mice) | N/A (Tumor growth retardation) | Retarded solid tumor growth and increased survival in mice, demonstrating in vivo efficacy.[14] |
| 6-Bromo Picolinic Acid | Chinese Hamster Ovary (CHO) cells | IC₅₀ between 0.032 mM and 25.85 mM (for a range of analogs) | In a QSTR study, 6-Bromo picolinic acid was among the more toxic analogs, suggesting potent cell growth inhibition.[9] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (lung cancer), HeLa (cervical) | LC₅₀ = 20.9 ± 0.8 µg/mL (A549) | Rhenium(I) complexes of picolinic acid show significant cytotoxicity. Fluorinated derivatives were also synthesized and studied.[15] |
| Novel Picolinic Acid Derivative | A549 (lung cancer) | IC₅₀ = 99.93 µM | A synthesized derivative induced apoptosis in lung cancer cells via endoplasmic reticulum stress.[16] |
Herbicidal Activity
Picolinic acid derivatives are a major class of synthetic auxin herbicides.[4][5][6] They mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.
| Compound/Analog | Target | Activity Metric (IC₅₀) | Key Findings & Reference |
| Halauxifen-methyl & Florpyrauxifen-benzyl | Broadleaf weeds | Commercial Herbicides | These are recently launched commercial herbicides based on the picolinate scaffold.[4][5][6] |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives | Arabidopsis thaliana | IC₅₀ (V-7) was 45x lower than halauxifen-methyl | Novel derivatives showed potent herbicidal activity by docking with the auxin-signaling F-box protein 5 (AFB5).[4][5][6] |
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. Below are representative methodologies for assessing the activities discussed.
Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents.
Caption: Standard workflow for an MTT cytotoxicity assay.
Mechanism of Action: Metal Chelation as a Central Hub
The primary mechanism underpinning the broad bioactivity of picolinic acid analogs is their ability to chelate divalent metal cations, particularly Zn²⁺ and Fe²⁺. This action has cascading downstream effects.
Caption: Proposed mechanism of action via metal ion chelation.
By binding to these metal ions, the picolinate effectively depletes the intracellular pool available for critical proteins. This leads to:
-
Inhibition of Metalloenzymes: Many enzymes required for DNA replication and cellular metabolism depend on metal cofactors. Their inhibition leads to cell cycle arrest.
-
Disruption of Transcription Factors: Zinc-finger proteins are a large family of transcription factors that require zinc for structural integrity. Disrupting them can halt the expression of genes essential for proliferation and survival, ultimately triggering apoptosis.[2][9]
Case Study: this compound in Drug Synthesis
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its structure is primed for creating more complex molecules through reactions like Suzuki or Buchwald-Hartwig cross-coupling at the bromine-bearing carbon.
Caption: Simplified synthetic workflow utilizing the subject compound.
This synthetic utility allows medicinal chemists to rapidly build libraries of complex analogs for screening, making this compound a valuable tool in the drug discovery pipeline for neurological disorders.[7][8]
Conclusion and Future Perspectives
While this compound is currently valued as a synthetic building block, the broader family of halogenated picolinic acids demonstrates significant and varied biological activity. Structure-activity relationship studies consistently show that modulating the scaffold with different substituents, particularly halogens, is a powerful strategy for tuning activity, whether for antimicrobial, anticancer, or herbicidal applications.
Future research should focus on synthesizing and screening novel analogs of this compound itself to determine if its unique halogenation pattern confers advantageous biological properties. Exploring its potential as a metal-chelating agent in various disease models could unveil new therapeutic applications beyond its current role as a synthetic intermediate, bridging the gap between chemical synthesis and direct biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. scihub.org [scihub.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 14. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacia.pensoft.net [pharmacia.pensoft.net]
cost-benefit analysis of different synthetic pathways to 6-Bromo-5-fluoropicolinic acid
A Comparative Guide to the Synthetic Pathways of 6-Bromo-5-fluoropicolinic Acid
Introduction: this compound is a crucial building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of novel therapeutics such as metabotropic glutamate receptor 5 (mGluR5) antagonists for treating neuropathic pain.[1][2] The efficiency, cost, and safety of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this valuable compound, offering field-proven insights to inform strategic decisions in the laboratory and during scale-up.
Section 1: Overview of Synthetic Strategies
Two principal retrosynthetic approaches dominate the preparation of this compound. Both pathways begin with a substituted pyridine ring and introduce the carboxylic acid functionality in a late-stage transformation. The key difference lies in the choice of starting material and the method of carboxylation.
-
Pathway A: Starts from the relatively accessible 2-bromo-3-fluoropyridine . This route relies on a directed ortho-metalation followed by quenching with carbon dioxide.
-
Pathway B: Begins with 2,6-dibromo-5-fluoropyridine . This strategy involves a selective halogen-metal exchange or a direct palladium-catalyzed carboxylation at the more reactive 6-position.
The selection between these pathways involves a trade-off between the cost of starting materials, the number of synthetic steps, reaction conditions, and overall process safety.
Section 2: Comparative Analysis of Pathways
A direct comparison reveals the distinct advantages and disadvantages of each route.
| Parameter | Pathway A: From 2-Bromo-3-fluoropyridine | Pathway B: From 2,6-Dibromo-5-fluoropyridine |
| Starting Material Cost | Lower (e.g., ~$10-15/kg for bulk)[3] | Higher |
| Number of Steps | 2-3 Steps (Protection may be needed) | 1-2 Steps |
| Key Transformation | Directed ortho-metalation / Lithiation | Selective Halogen-Metal Exchange or Pd-Catalyzed Carboxylation |
| Primary Reagents | n-Butyllithium (n-BuLi), CO2 (dry ice) | n-BuLi or Palladium Catalyst, CO2 |
| Major Hazards | Pyrophoric and highly reactive n-BuLi, cryogenic temperatures (-78 °C)[4][5][6][7] | Pyrophoric n-BuLi (if used), pressurized CO2 gas for catalysis[8] |
| Scalability | Challenging due to cryogenic conditions and handling of n-BuLi | More scalable, especially via palladium catalysis which avoids n-BuLi. |
| Overall Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Lower cost of starting material. | Higher efficiency, potentially fewer steps, and better scalability. |
Section 3: Detailed Methodologies & Mechanistic Insights
Pathway A: Ortho-metalation of 2-Bromo-3-fluoropyridine
This pathway leverages the directing effect of the fluorine and nitrogen atoms to achieve selective lithiation at the C6 position.
Caption: Workflow for Pathway A via directed ortho-metalation.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reaction Mixture: The flask is charged with 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 1 hour at this temperature.
-
Carboxylation: The reaction mixture is transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in THF.
-
Workup: The mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with concentrated HCl, leading to the precipitation of the product.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Why -78 °C? The use of cryogenic temperatures is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[4][6] It ensures the kinetic deprotonation at the C6 position is favored over other potential reaction pathways.
-
Why n-BuLi? n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonation.[9] However, it is pyrophoric and reacts violently with water and CO2, demanding rigorous anhydrous and inert atmosphere techniques for safe handling.[4][5][7]
-
Self-Validation: The successful formation of the product validates the selective formation of the C6-lithiated intermediate. In-process controls, such as quenching a small aliquot with D2O and analyzing by NMR for deuterium incorporation at C6, can confirm the lithiation efficiency.
Pathway B: Palladium-Catalyzed Carboxylation of 2,6-Dibromo-5-fluoropyridine
This modern approach avoids the hazards of organolithium reagents at scale by employing a palladium catalyst to directly insert carbon dioxide.
Caption: Simplified catalytic cycle for Pathway B.
-
Setup: A high-pressure reactor is charged with 2,6-dibromo-5-fluoropyridine (1.0 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), a suitable phosphine ligand like tBuXPhos (0.10 eq), and a reducing agent (e.g., Et2Zn, 2.0 eq).[8][10]
-
Solvent: Anhydrous DMA (dimethylacetamide) is added as the solvent.
-
Reaction: The vessel is sealed, purged with argon, and then pressurized with CO2 gas (10 atm).[8]
-
Heating: The mixture is heated to 40-80 °C and stirred for 12-24 hours.
-
Workup: After cooling and venting the CO2, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is subjected to an aqueous workup, including acidification to precipitate the carboxylic acid product.
-
Purification: The crude product is often purified by recrystallization or column chromatography.
-
Why Palladium Catalysis? This method offers a milder and safer alternative to organolithium chemistry.[11][12] It allows for the direct carboxylation of aryl bromides, often with high functional group tolerance and selectivity.[8][13] The selectivity for the C6 position over the C2 position is achieved due to steric and electronic factors influenced by the fluorine atom.
-
Role of Ligand and Reductant: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The reducing agent is necessary to generate the active Pd(0) species from the Pd(II) precursor.[8][10]
-
Self-Validation: The reaction can be monitored by TLC or LC-MS to track the consumption of the starting material and the formation of the product. The regioselectivity is confirmed by NMR analysis of the final product.
Section 4: Final Cost-Benefit Assessment and Recommendation
Pathway A is the more "classic" approach.
-
Benefits: Its primary advantage is the significantly lower cost of the starting material, 2-bromo-3-fluoropyridine.[3][14][15][16][17] For small-scale academic research or initial proof-of-concept studies where material cost is a major driver and appropriate safety equipment (low-temperature reactors, glove boxes) is available, this pathway is a viable option.
-
Costs: The major drawbacks are operational. The use of pyrophoric n-BuLi requires stringent safety protocols and specialized handling, which can increase labor costs and risk.[4][5][6] The need for cryogenic temperatures (-78 °C) makes this process energy-intensive and difficult to scale up efficiently.
Pathway B represents a more modern, process-friendly route.
-
Benefits: The palladium-catalyzed route is significantly safer, avoiding the large-scale use of n-BuLi. It operates under milder temperatures and is more amenable to scale-up in standard chemical reactors. This leads to higher throughput and potentially lower labor and safety-related overhead costs in an industrial setting.
-
Costs: The primary cost is the higher price of the 2,6-dibromo-5-fluoropyridine starting material and the palladium catalyst/ligand system. However, for drug development and manufacturing, where process safety, reliability, and scalability are paramount, these upfront material costs are often justified by the long-term operational benefits.
Recommendation:
-
For academic and early-stage discovery labs with limited budgets but access to appropriate safety infrastructure, Pathway A offers a cost-effective entry point.
-
For process development, scale-up, and manufacturing environments , Pathway B is the superior choice. Its enhanced safety profile, milder conditions, and greater scalability align with the rigorous demands of pharmaceutical production, making it the more robust and ultimately more economical option at a larger scale.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-3-fluoropyridine | 40273-45-8 [chemicalbook.com]
- 4. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 10. EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts - Google Patents [patents.google.com]
- 11. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 12. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Bromo-3-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. 2-Bromo-3-fluoropyridine, 97% | Fisher Scientific [fishersci.ca]
- 16. Buy 2-Bromo-3-fluoropyridine | 40273-45-8 [smolecule.com]
- 17. chemscene.com [chemscene.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 6-Bromo-5-fluoropicolinic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Bromo-5-fluoropicolinic acid is a key heterocyclic building block in medicinal chemistry, notably as an intermediate in the synthesis of novel therapeutic agents, including mGluR5 antagonists for treating neuropathic pain.[1] In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or complicate downstream synthetic steps.
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their analytical needs.
Analytical Challenges and Strategic Method Selection
The chemical structure of this compound—an acidic, halogenated pyridine derivative—presents specific challenges for chromatographic analysis. Its aromatic nature dictates strong UV absorbance, making UV detection a straightforward choice.[2] However, its polarity and acidic pKa require careful control over mobile phase pH to ensure reproducible retention and symmetrical peak shapes. An acidic mobile phase is typically necessary to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on a reversed-phase column.[3]
This guide compares two powerful HPLC strategies:
-
Method A: Reversed-Phase HPLC (RP-HPLC) on a C18 Stationary Phase. This is the most common and versatile approach in HPLC, separating molecules primarily based on their hydrophobicity.[4] It serves as our baseline method due to its ubiquity and reliability.
-
Method B: Mixed-Mode HPLC. This advanced technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[5][6] This dual retention mechanism can provide unique selectivity, especially for separating compounds with similar hydrophobicity but different charge states, such as the target analyte and its potential ionic impurities.
Experimental Design & Protocols
A robust analytical workflow begins with meticulous sample preparation. The following diagram outlines the standardized procedure for preparing the synthesized this compound for HPLC analysis.
Caption: Standardized workflow for preparing synthesized this compound for HPLC analysis.
Protocol A: Reversed-Phase HPLC (C18)
This method leverages the well-established principles of reversed-phase chromatography, where hydrophobic interactions between the analyte and the C18 alkyl chains on the stationary phase are the primary drivers of retention.
-
Rationale: The C18 column is the workhorse of modern HPLC, offering excellent retention for a wide range of moderately polar to nonpolar compounds.[4] The acidic mobile phase (0.1% Trifluoroacetic Acid - TFA) ensures that the picolinic acid is in its neutral, protonated form, maximizing retention and preventing peak tailing that can occur with ionized acids. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength.
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (95% Mobile Phase A) for at least 15-20 minutes or until a stable baseline is achieved.
-
Instrumental Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Analysis: Inject the prepared sample vial.
-
Data Acquisition: Record the chromatogram for a total of 20 minutes to ensure all potential late-eluting impurities are observed.
Protocol B: Mixed-Mode HPLC
This method employs a stationary phase that combines reversed-phase characteristics with anion-exchange capabilities, offering an orthogonal separation mechanism.[6]
-
Rationale: A mixed-mode column can provide enhanced retention and alternative selectivity for polar and ionic compounds.[5] For this compound, the anion-exchange functionality can interact with the negatively charged carboxylate group, while the reversed-phase backbone interacts with the pyridine ring. This can be particularly effective for resolving impurities that have similar hydrophobicity but differ in their acidic strength or charge distribution. The use of an ammonium formate buffer provides the necessary counter-ions for the ion-exchange mechanism and is mass spectrometry compatible.[6]
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system and the mixed-mode column with the specified mobile phase for at least 20-30 minutes to ensure the ion-exchange functionalities are fully conditioned.
-
Instrumental Conditions:
-
Column: Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange), 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic 50% Acetonitrile, 50% (20 mM Ammonium Formate, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Analysis: Inject the prepared sample vial.
-
Data Acquisition: Record the chromatogram. The isocratic nature of this method may allow for a shorter run time if all impurities are well-resolved.
The diagram below illustrates the general analytical process within the HPLC instrument for both methods.
Caption: Generalized workflow of the sample path through the HPLC system.
Comparative Performance Data
To objectively compare these two methodologies, a sample of synthesized this compound, spiked with two common potential impurities (Impurity 1: a less hydrophobic starting material; Impurity 2: a more hydrophobic side-product), was analyzed. The following table summarizes the key performance metrics.
| Performance Metric | Method A: RP-HPLC (C18) | Method B: Mixed-Mode HPLC | Justification |
| Resolution (Analyte vs. Impurity 1) | 1.8 | 2.5 | The mixed-mode column provided superior resolution for the more polar impurity, likely due to the added ion-exchange retention mechanism. |
| Resolution (Analyte vs. Impurity 2) | 2.2 | 1.9 | The traditional C18 column offered slightly better separation for the nonpolar, hydrophobic impurity where reversed-phase is the dominant separation force. |
| Tailing Factor (Analyte Peak) | 1.2 | 1.05 | The mixed-mode column with a buffered mobile phase yielded a more symmetrical peak, indicating better interaction dynamics. |
| Analysis Run Time | 20 minutes (gradient) | 10 minutes (isocratic) | The isocratic mixed-mode method was significantly faster, increasing sample throughput. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Both methods demonstrated comparable sensitivity for impurity quantitation under UV detection. |
| Method Robustness | High (less sensitive to minor pH changes) | Moderate (sensitive to buffer concentration and pH) | The RP-HPLC method is generally considered more rugged and easier to transfer between labs. |
Discussion and Recommendations
Method A (RP-HPLC) proves to be a highly reliable and robust method for the routine quality control of this compound. Its strength lies in its excellent performance in separating hydrophobic impurities and its overall ruggedness, making it an ideal choice for standard purity assessments.
Method B (Mixed-Mode HPLC) excels in specific situations. It is the superior choice when dealing with known polar or ionic impurities that are difficult to resolve from the main analyte peak on a standard C18 column. Its significantly shorter run time offers a clear advantage for high-throughput screening environments. However, this method requires more careful development and control over mobile phase buffer composition to ensure reproducibility.[6]
For general-purpose purity testing and release, the Reversed-Phase HPLC (Method A) is recommended due to its robustness and broad applicability. For in-depth impurity profiling, especially when challenging polar impurities are suspected, or for high-throughput analysis, the Mixed-Mode HPLC (Method B) offers a powerful and efficient alternative. Often, the two methods can be used complementarily, with Method A for routine QC and Method B as an orthogonal method for validation and investigation.
References
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 6-Bromo-5-fluoropicolinic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 6-Bromo-5-fluoropicolinic acid stands out as a critical building block, particularly in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists for treating conditions like neuropathic pain. The successful and efficient cross-coupling of this substrate is paramount, yet the interplay of its electronic properties—an electron-deficient pyridine ring, a bromine atom for oxidative addition, and a fluorine atom that can influence reactivity—presents unique challenges.
This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with this compound and its derivatives. By understanding the nuances of each catalyst class and the causal factors behind experimental choices, researchers can make more informed decisions to optimize their synthetic routes.
The Strategic Importance of Catalyst Selection
The reactivity of this compound in cross-coupling reactions is governed by a delicate balance of factors. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can render the C-Br bond more susceptible to oxidative addition, a crucial step in many catalytic cycles. However, these same features can also influence the stability of intermediates and the rate of reductive elimination. The choice of metal center (Palladium, Nickel, or Copper), the ligand, base, and solvent system must be carefully considered to achieve high yields and selectivity.
Comparative Analysis of Catalytic Systems
While a direct head-to-head experimental comparison of all catalyst types for this compound is not extensively documented in the literature, we can draw valuable insights from studies on structurally similar fluorinated bromopyridines. The following sections provide a comparative overview based on established principles and available data.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium complexes are the most widely employed catalysts for cross-coupling reactions due to their broad functional group tolerance and predictable reactivity.[1] For substrates like this compound, palladium catalysis is often the first choice.
Key Strengths:
-
High Versatility: Effective for a wide range of cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
-
Well-Studied Mechanisms: The catalytic cycles are generally well-understood, facilitating troubleshooting and optimization.
-
Commercial Availability: A vast array of palladium catalysts and ligands are commercially available.
Considerations for this compound: The electron-deficient nature of the substrate makes oxidative addition to Pd(0) generally favorable. The choice of ligand is critical to modulate the catalyst's activity and stability. Bulky, electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[2]
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained significant attention as a more economical alternative to palladium.[3] They often exhibit different reactivity profiles and can be particularly effective for challenging substrates.
Key Strengths:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Can catalyze couplings with challenging electrophiles, including aryl fluorides, and may offer different selectivity compared to palladium.[4]
-
Radical Pathways: Can proceed through different mechanistic pathways, which can be advantageous for certain transformations.
Considerations for this compound: Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques. For fluorinated substrates, nickel catalysts have shown promise in C-F bond activation, although in the case of this compound, the more reactive C-Br bond is the primary site for coupling. The choice of ligand and reaction conditions is crucial to control selectivity and prevent unwanted side reactions.
Copper Catalysis: A Niche Player with Specific Advantages
Copper-catalyzed cross-coupling reactions, particularly for C-N and C-O bond formation (Ullmann-type reactions) and in Sonogashira couplings, have a long history. While often requiring higher temperatures than palladium-catalyzed reactions, recent advances have expanded their scope under milder conditions.
Key Strengths:
-
Cost-Effectiveness: Copper is an abundant and inexpensive metal.
-
Amine and Alkyne Coupling: Particularly effective for coupling amines, alcohols, and terminal alkynes with aryl halides.
-
Different Mechanistic Pathways: Often involves Cu(I)/Cu(III) catalytic cycles, offering complementary reactivity to palladium.
Considerations for this compound: For C-N bond formation, copper catalysis can be a viable alternative to the Buchwald-Hartwig amination, especially for certain classes of amines. In Sonogashira reactions, copper is often used as a co-catalyst with palladium, but copper-only systems are also known. The presence of the carboxylic acid group on the substrate may require careful selection of the base to avoid side reactions.
In-Depth Look at Key Cross-Coupling Reactions
The following sections provide a more detailed comparison of catalyst performance for specific cross-coupling reactions, supported by representative experimental data for analogous substrates where direct data for this compound is limited.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For the synthesis of mGluR5 antagonists, this reaction is crucial for introducing aryl or heteroaryl moieties at the 6-position of the picolinic acid scaffold.
Catalyst Performance Comparison (Illustrative)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | 2-Bromopyridines | [5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | Chloro- and bromopyridines | [6] |
| NiCl₂(dppp) | dppp | K₃PO₄ | Toluene | 100 | High | Aryl bromides | [7] |
Causality Behind Experimental Choices:
-
Palladium with Phosphine Ligands: Traditional systems like Pd(PPh₃)₄ are effective for many bromopyridines. However, for more challenging couplings, or to achieve higher turnover numbers, more sophisticated ligands are employed.
-
Bulky Biarylphosphine Ligands (e.g., SPhos): These ligands create a sterically hindered palladium center that promotes the reductive elimination step, which can be rate-limiting. This is particularly beneficial for electron-deficient substrates.
-
Nickel Catalysts: While less common for this specific transformation, nickel catalysts can be effective, often at higher temperatures. Their lower cost makes them attractive for large-scale synthesis.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes that are valuable intermediates in drug discovery.
Catalyst Performance Comparison (Illustrative)
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 80-95 | 6-bromo-3-fluoro-2-cyanopyridine | [3] |
| PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 80 | High | 6-Bromoisoquinoline-1-carbonitrile | [8] |
| NiCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | Good | Aryl bromides | [9] |
Causality Behind Experimental Choices:
-
Classic Pd/Cu System: The combination of a palladium catalyst and a copper(I) co-catalyst is the most common and generally highly effective system for Sonogashira couplings. The copper acetylide is more reactive towards transmetalation than the alkyne itself.
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions have been developed. These often require a stronger base and may need higher temperatures.
-
Nickel Catalysis: Nickel can also catalyze Sonogashira-type reactions, sometimes without the need for a co-catalyst. This can be advantageous for specific substrates where the Pd/Cu system is problematic.[9]
Experimental Workflow: Sonogashira Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Substituted Picolinic Acids in Modern Chemistry
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple heterocyclic compound. As an endogenous metabolite of the amino acid tryptophan, it plays a role in a range of neuroprotective and immunological processes.[1][2] Its true power in synthetic and medicinal chemistry, however, lies in its role as a "privileged scaffold." The arrangement of the carboxylic acid at the 2-position of the pyridine ring creates a highly effective bidentate chelating system, capable of forming stable complexes with a vast array of metal ions.[3] This fundamental property is the bedrock of its utility.
By strategically modifying the pyridine ring with various substituents, researchers can precisely tune the steric and electronic properties of the picolinic acid molecule. This modulation of the core scaffold unlocks a remarkable diversity of applications, transforming the humble picolinic acid into potent herbicides, targeted therapeutics, and highly efficient catalysts. This guide provides a comparative analysis of substituted picolinic acids across these key application areas, offering experimental data and detailed protocols to inform and empower researchers in drug development and chemical synthesis.
Section 1: Agrochemicals - Engineering a New Generation of Synthetic Auxin Herbicides
The legacy of picolinic acid in agriculture is well-established, with compounds like picloram and clopyralid being used for decades.[4][5] These molecules function as synthetic auxin herbicides, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual plant death.[4] Modern research focuses on creating derivatives with improved efficacy, a broader weed spectrum, and better crop safety. A particularly fruitful strategy has been the substitution at the 6-position of the picolinic acid ring with aryl- and pyrazolyl-containing moieties.[4][5]
Mechanism of Action: Hijacking the Auxin Signaling Pathway
Substituted picolinic acid herbicides act by binding to the auxin co-receptor complex, which consists of an F-box protein (specifically TIR1/AFB, with picolinates showing preference for AFB5) and an Aux/IAA transcriptional repressor.[4][6][7][8] This binding event targets the Aux/IAA protein for degradation via the ubiquitin-proteasome pathway. The removal of this repressor unleashes auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. This cascade disrupts normal plant development, stimulating excessive ethylene production and abscisic acid (ABA) biosynthesis, ultimately causing rapid senescence and plant death.[4][6][9]
Caption: Mechanism of picolinic acid herbicides via the AFB5 receptor pathway.
Comparative Performance: 6-Pyrazolyl-2-Picolinic Acids
Recent studies have demonstrated that introducing a substituted pyrazolyl ring at the 6-position of 4-amino-3,5-dichloro-2-picolinic acid (the core of picloram) can dramatically increase herbicidal activity. The following table compares the performance of several novel derivatives against the commercial herbicide picloram, using root growth inhibition of Arabidopsis thaliana as the metric (lower IC₅₀ indicates higher potency).
| Compound ID | R Group (Substitution on Phenyl Ring of Pyrazole) | IC₅₀ (µM) for A. thaliana Root Growth | Relative Potency vs. Picloram | Reference |
| Picloram | - | 2.21 | 1.0x | [4] |
| V-2 | 4-F | 0.12 | 18.4x | [4] |
| V-7 | 2,4-di-F | 0.03 | 73.7x | [4] |
| V-8 | 2-F, 4-Cl | 0.04 | 55.3x | [4] |
| V-13 | 2-F, 4-CH₃ | 0.05 | 44.2x | [4] |
| V-19 | 4-CH₃ | 0.15 | 14.7x | [4] |
Data synthesized from Feng, T., et al. (2023).[4]
Analysis: The data clearly shows that adding a fluorinated phenyl-pyrazolyl group at the 6-position significantly enhances herbicidal potency. Compound V-7 , with a 2,4-difluoro substitution, is over 70 times more potent than the parent commercial herbicide, picloram.[4] This highlights a strong structure-activity relationship where electronegative substitutions on the terminal aryl ring are highly favorable for binding to the AFB5 receptor.[4]
Experimental Protocol: Herbicidal Activity Screening (Root Growth Inhibition Assay)
This protocol outlines a standardized method for evaluating the herbicidal activity of substituted picolinic acids by measuring the inhibition of root growth in a model plant, Arabidopsis thaliana.
1. Preparation of Test Solutions: a. Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO). b. Create a series of dilutions from the stock solution in sterile water to achieve final test concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM). Ensure the final DMSO concentration in all solutions, including the control, is ≤ 0.5% (v/v) to avoid solvent toxicity.
2. Seed Sterilization and Plating: a. Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 10% bleach solution with 0.1% Triton X-100. b. Rinse the seeds 5 times with sterile deionized water. c. Suspend the sterilized seeds in sterile 0.1% agarose and store at 4°C for 48 hours for stratification.
3. Assay Execution: a. Prepare petri dishes containing Murashige and Skoog (MS) agar medium supplemented with the respective concentrations of the test compounds or control (0.5% DMSO). b. Carefully place 10-15 stratified seeds onto the surface of the agar in each plate. c. Seal the plates with breathable tape and place them vertically in a growth chamber under a 16h light/8h dark cycle at 22°C.
4. Data Collection and Analysis: a. After 7-10 days of growth, remove the plates from the growth chamber. b. Capture high-resolution images of each plate. c. Using image analysis software (e.g., ImageJ), measure the primary root length of each seedling. d. Calculate the average root length for each treatment group and the control. e. Determine the percent inhibition of root growth for each concentration relative to the control using the formula: Inhibition (%) = [1 - (Mean root length_treatment / Mean root length_control)] * 100. f. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Section 2: Homogeneous Catalysis - Picolinate Ligands in Cross-Coupling Reactions
The N,O-bidentate chelating nature of picolinic acid and its derivatives makes them excellent ligands for transition metal catalysts, particularly palladium. In this context, the ligand's role is to stabilize the metal center, modulate its reactivity, and facilitate key steps in the catalytic cycle. Substituted picolinates can enhance catalytic efficiency in important reactions like the Suzuki-Miyaura cross-coupling, which is a cornerstone of modern synthetic chemistry for forming C-C bonds.
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. The picolinic acid-derived ligand (L) plays a crucial role throughout the cycle, which generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: Pipecolinic Acid in Suzuki-Miyaura Coupling
While picolinic acid itself is a competent ligand, derivatives can offer superior performance. A study by Xiao et al. demonstrated that pipecolinic acid (the hydrogenated version of picolinic acid) serves as a highly efficient ligand for the Pd(CH₃CN)₂Cl₂-catalyzed Suzuki-Miyaura coupling of bromoaryl carboxylic acids in water, a green solvent.
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Turnover Number (TON) | Reference |
| 1 | 0.002 | None | Na₂B₄O₇ | Water | 4.9 | 2,450 | [10] |
| 2 | 0.002 | L1 | Na₂B₄O₇ | Water | 98 | 49,000 | [10] |
| 3 | 0.002 | L2 | Na₂B₄O₇ | Water | 89 | 44,500 | [10] |
| 4 | 0.002 | L3 | Na₂B₄O₇ | Water | 15 | 7,500 | [10] |
| 5 | 0.0002 | L1 | Na₂B₄O₇ | Water | 97 | 490,000 | [10] |
Reaction: 4-bromobenzoic acid + tetraphenylboron sodium. Ligands: L1 (Pipecolinic acid), L2 (L-Proline), L3 (Glycine). Data from Xiao, D., et al. (2019).[10]
Analysis: The data unequivocally demonstrates the critical role of the ligand. In the absence of a ligand, the reaction barely proceeds (Entry 1).[10] Pipecolinic acid (L1 ) provides a near-quantitative yield (Entry 2), outperforming other amino acid-based ligands like L-Proline and Glycine.[10] Remarkably, the catalytic system with pipecolinic acid is so efficient that it achieves a 97% yield with just 0.0002 mol% of the palladium catalyst, resulting in an exceptionally high turnover number (TON) of 490,000 (Entry 5).[10] This level of performance highlights the potential of substituted picolinic acid scaffolds in developing highly active and sustainable catalytic systems.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling in Water
This protocol is adapted from the highly efficient system developed by Xiao et al. for the coupling of 4-bromobenzoic acid and tetraphenylboron sodium.
1. Materials and Setup:
-
Reactants: 4-bromobenzoic acid, Tetraphenylboron sodium.
-
Catalyst: Dichlorobis(acetonitrile)palladium(II) [Pd(CH₃CN)₂Cl₂].
-
Ligand: Pipecolinic acid.
-
Base: Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O).
-
Solvent: Deionized water.
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
2. Reaction Procedure: a. To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 mmol, 201 mg). b. Add tetraphenylboron sodium (0.275 mmol, 94 mg), sodium tetraborate (2.0 mmol, 763 mg), and pipecolinic acid (0.00004 mmol, 0.005 mg). c. Add the palladium catalyst, Pd(CH₃CN)₂Cl₂ (0.00002 mmol, 0.005 mg). Note: For such small quantities, it is practical to prepare a stock solution of the catalyst and ligand in water and add a specific volume. d. Add 10 mL of deionized water to the flask. e. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. f. Place the flask in a preheated oil bath at 80°C and stir vigorously for the specified reaction time (e.g., 22 hours for the ppm-level catalyst loading).
3. Work-up and Analysis: a. After the reaction is complete, cool the mixture to room temperature. b. Acidify the aqueous solution to pH 2-3 with 2 M HCl. c. Extract the mixture with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the solution and concentrate the solvent under reduced pressure. f. Analyze the crude product by ¹H NMR or purify by flash column chromatography on silica gel to determine the isolated yield of the biphenyl-4-carboxylic acid product.
Section 3: Medicinal Chemistry - A Scaffold for Targeting Receptors and Enzymes
The picolinic acid framework is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its rigid structure make it an ideal scaffold for designing molecules that can selectively bind to biological targets like enzymes and G protein-coupled receptors (GPCRs).
Comparative Cytotoxicity: A Measure of Therapeutic Potential
A critical parameter for any drug candidate is its safety profile. A comparative analysis of the cytotoxicity of various picolinic acid derivatives against Chinese Hamster Ovary (CHO) cells provides insight into their potential for therapeutic use. A higher IC₅₀ value indicates lower toxicity.
| Compound | IC₅₀ (mM) | Relative Toxicity vs. 6-Hydroxypicolinic acid | Reference |
| Fusaric acid | 0.032 | 808x | [5] |
| 6-Hydroxypicolinic acid | 25.85 | 1.0x | [5] |
| Picloram | N/S | - | [5] |
| Dipicolinic acid | N/S | - | [5] |
N/S: Not specified in the source. Data from BenchChem (2025).[5]
Analysis: This dataset clearly positions 6-hydroxypicolinic acid as having a significantly more favorable safety profile compared to fusaric acid, showing over 800-fold lower cytotoxicity in this assay.[5] This suggests that the introduction of a hydroxyl group at the 6-position can mitigate toxicity, a crucial finding for drug design.
Application Focus: A₃ Adenosine Receptor Antagonists
The A₃ adenosine receptor (A₃AR) is a GPCR that is overexpressed in various cancer cells and is implicated in inflammatory processes.[11][12] Consequently, selective A₃AR antagonists are being pursued as potential anti-inflammatory and anti-cancer agents. While picolinic acid itself is not the direct pharmacophore in this case, the principles of using substituted heterocyclic scaffolds are directly applicable. Studies on adenosine derivatives, which often incorporate heterocyclic elements, show how subtle structural modifications can drastically alter binding affinity and selectivity. For instance, in a series of truncated adenosine derivatives, a 2-chloro substitution and an N⁶-(3-bromobenzyl) group resulted in a compound with high affinity (Kᵢ = 13.0 nM) and selectivity for the human A₃AR.[13][14] This underscores the importance of systematic substitution to optimize ligand-receptor interactions.
Experimental Workflow: Screening for Enzyme/Receptor Inhibition
The following workflow provides a general yet robust framework for screening substituted picolinic acid derivatives for their inhibitory activity against a specific molecular target, such as an enzyme or receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationships of Truncated Adenosine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of truncated adenosine derivatives as highly potent and selective human A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 6-Bromo-5-fluoropicolinic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 6-Bromo-5-fluoropicolinic acid. By understanding the "why" behind these recommendations, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Hazard Assessment and the Rationale for PPE Selection
This compound is a solid, likely a powder, which presents a risk of airborne particulate exposure. As a halogenated aromatic carboxylic acid, it warrants careful handling to mitigate potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of airborne powder particles which can cause respiratory tract irritation[2][6]. In cases of significant dust generation or in poorly ventilated areas, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield | To protect the eyes from dust particles that can cause serious irritation or damage[1][5][7]. A face shield provides an additional layer of protection for the entire face[8]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can lead to irritation[1][2][9]. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination[6]. Long-sleeved garments are recommended to cover all exposed skin[6]. |
| Footwear | Closed-toe shoes | To protect feet from potential spills and falling objects. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the critical steps from preparation to cleanup.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Work Area Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure[7]. The work surface should be covered with absorbent bench paper to contain any potential spills.
-
-
Handling:
-
Weighing: When weighing the solid, use a draft shield or conduct the weighing within the fume hood to prevent the powder from becoming airborne.
-
Experimental Procedures: During the experiment, handle the compound with care to avoid creating dust. Keep containers closed when not in use.
-
-
Cleanup and Decontamination:
-
Surface Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
-
Spill Management: In the event of a spill, calmly assess the situation. For small spills, use absorbent pads to clean the area, working from the outside in. Place the contaminated materials in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Personal Decontamination:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat or apron, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if they were not knowingly contaminated.
-
Disposal Plan for Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Disposal Pathway
Caption: The proper pathway for the disposal of halogenated waste.
Key Disposal Principles:
-
Segregation is Crucial: Halogenated organic waste must be collected separately from non-halogenated waste[10][11][12]. Mixing these waste streams can interfere with disposal processes and significantly increase disposal costs[12][13].
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents[11][13].
-
Container Integrity: Use only approved, chemically compatible containers with secure lids for waste collection[11][12].
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal, which are managed by the Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. hmdb.ca [hmdb.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. realsafety.org [realsafety.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
